Olive oil
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Olive oil consumption is protective against risk factors for cardiovascular and cancer diseases. A nutrigenomic approach was performed to assess whether changes in gene expression could occur in human peripheral blood mononuclear cells after olive oil ingestion at postprandial state. Six healthy male volunteers ingested, at fasting state, 50 mL of olive oil. Prior to intervention a 1-week washout period with a controlled diet and sunflower oil as the only source of fat was followed. During the 3 days before and on the intervention day, a very low-phenolic compound diet was followed. At baseline (0 hr) and at post-ingestion (6 hr), total RNA was isolated and gene expression (29,082 genes) was evaluated by microarray. From microarray data, nutrient-gene interactions were observed in genes related to metabolism, cellular processes, cancer, and atherosclerosis (e.g. USP48 by 2.16; OGT by 1.68-fold change) and associated processes such as inflammation (e.g. AKAP13 by 2.30; IL-10 by 1.66-fold change) and DNA damage (e.g. DCLRE1C by 1.47; POLK by 1.44- fold change). When results obtained by microarray were verified by qRT-PCR in nine genes, full concordance was achieved only in the case of up-regulated genes. Changes were observed at a real-life dose of olive oil, as it is daily consumed in some Mediterranean areas. /The/ results support the hypothesis that postprandial protective changes related to olive oil consumption could be mediated through gene expression changes. Depending on their structure, some polyphenols (e.g. flavonoids) abundantly found in plant-derived beverages such as green tea can efficiently inhibit tyrosine kinase and serine/threonine kinase activities. Extra-virgin olive oil (EVOO - the juice of the olive obtained solely by pressing and consumed without any further refining process) is unique among other vegetable oils because of the high level of naturally occurring phenolic compounds. ...The ability of EVOO polyphenols to modulate HER2 tyrosine kinase receptor-induced in vitro transformed phenotype in human breast epithelial cells /was examined/. MCF10A normal breast epithelial cells retrovirally engineered to overexpress the wild-type sequence of human HER2 were used to further determine/ the relationship between chemical structures of EVOO-derived phenolics and their inhibitory activities on the tyrosine kinase activity of the HER2 oncoprotein. When the activation (phosphorylation) status of HER2 was semi-quantitatively measured the secoiridoids blocked HER2 signaling by rapidly reducing the activation status of the 1248 tyrosine residue (Y1248), the main autophosphorylation site of HER2. EVOO-derived single phenols tyrosol and hydroxytyrosol and the phenolic acid elenolic acid failed to significantly decrease HER2 tyrosine kinase activity. The anti-HER2 tyrosine kinase activity IC50 values were up to 5-times lower in the presence of EVOO-derived lignans and secoiridoids than in the presence of EVOO-derived single phenols and phenolic acids. EVOO polyphenols induced strong tumoricidal effects by selectively triggering high levels of apoptotic cell death in HER2-positive MCF10A/HER2 cells but not in MCF10A/pBABE matched control cells. EVOO lignans and secoiridoids prevented HER2-induced in vitro transformed phenotype as they inhibited colony formation of MCF10A/HER2 cells in soft-agar. /These/ findings not only molecularly support recent epidemiological evidence revealing that EVOO-related anti-breast cancer effects primarily affect the occurrence of breast tumors over-expressing the type I receptor tyrosine kinase HER2 but further suggest that the stereochemistry of EVOO-derived lignans and secoiridoids might provide an excellent and safe platform for the design of new HER2 targeted anti-breast cancer drugs. Virgin olive oil (VOO) is considered to be one of the main components responsible for the health benefits of the Mediterranean diet, particularly against atherosclerosis where peripheral blood mononuclear cells (PBMNCs) play a crucial role in atherosclerosis development and progression. The objective of this article was to identify the PBMNC genes that respond to VOO consumption in order to ascertain the molecular mechanisms underlying the beneficial action of VOO in the prevention of atherosclerosis. Gene expression profiles of PBMNCs from healthy individuals were examined in pooled RNA samples by microarrays after 3 weeks of moderate and regular consumption of VOO, as the main fat source in a diet controlled for antioxidant content. Gene expression was verified by qPCR. The response to VOO consumption was confirmed for individual samples (n = 10) by qPCR for 10 upregulated genes (ADAM17, ALDH1A1, BIRC1, ERCC5, LIAS, OGT, PPARBP, TNFSF10, USP48, and XRCC5). Their putative role in the molecular mechanisms involved in atherosclerosis development and progression is discussed, focusing on a possible relation with VOO consumption. Our data support the hypothesis that 3 weeks of nutritional intervention with VOO supplementation, at doses common in the Mediterranean diet, can alter the expression of genes related to atherosclerosis development and progression. Olive oil is an integral ingredient of the "Mediterranean diet" and accumulating evidence suggests that it may have a potential role in lowering the risk of several types of cancers. The mechanisms by which the cancer-preventing effects of olive oil can be performed, however, are not known. We recently hypothesized that a novel molecular explanation concerning the anti-cancer actions of olive oil may relate to the ability of its monounsaturated fatty acid (MUFA) oleic acid (OA; 18:1n-9) to specifically regulate cancer-related oncogenes. Supporting our hypothesis, exogenous supplementation of cultured breast cancer cells with physiological concentrations of OA was found to suppress the overexpression of HER2 (Her-2/neu, erbB-2), a well-characterized oncogene playing a key role in the etiology, progression and response to chemotherapy and endocrine therapy in approximately 20% of breast carcinomas. OA treatment was also found to synergistically enhance the efficacy of trastuzumab, a humanized monoclonal antibody binding with high affinity to the ectodomain (ECD) of the Her2-coded p185(HER2) oncoprotein. Moreover, OA exposure significantly diminished the proteolytic cleavage of the ECD of HER2 and, consequently, its activation status, a crucial molecular event that determines both the aggressive behavior and the response to trastuzumab of Her2-overexpressing breast carcinomas. Our most recent findings further reveal that OA exposure may suppresses HER2 at the transcriptional level by up-regulating the expression of the Ets protein PEA3 -a DNA-binding protein that specifically blocks HER2 promoter activity- in breast, ovarian and stomach cancer cell lines. This anti-HER2 property of OA offers a previously unrecognized molecular mechanism by which olive oil may regulate the malignant behavior of cancer cells. From a clinical perspective, it could provide an effective means of influencing the outcome of Her-2/neu-overexpressing human carcinomas with poor prognosis. Indeed, OA-induced transcriptional repression of HER2 oncogene may represent a novel genomic explanation linking "Mediterranean diet", olive oil and cancer as it seems to equally operate in various types of Her-2/neu-related carcinomas. For more Mechanism of Action (Complete) data for Olive oil (7 total), please visit the HSDB record page. |
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CAS No. |
8001-25-0 |
Molecular Formula |
C98H184O10 |
Molecular Weight |
1522.5 g/mol |
IUPAC Name |
ethyl hexadecanoate;ethyl octadeca-9,12-dienoate;ethyl octadecanoate;ethyl octadeca-9,12,15-trienoate;ethyl octadec-9-enoate |
InChI |
InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3 |
InChI Key |
NWUIOBPENFDKLG-UHFFFAOYSA-N |
impurities |
When bought in bulk or from unlabeled containers, cottonseed oil, colza oil, grapeseed oil, sesame oil, or other bland oils are not uncommonly found as adulterants. Determination of tea seed oil in olive oil. |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
boiling_point |
Very high (USCG, 1999) |
Color/Form |
Pale yellow or light greenish-yellow oil ... Begins to get turbid at +5 to +10 °C, below 0 °C it forms a whitish, granular mass |
density |
0.915 at 68 °F (USCG, 1999) - Less dense than water; will float 0.914-0.919 at 15 °C/15 °C; 0.909-0.915 at 25 °C/25 °C |
flash_point |
437 °F (USCG, 1999) 437 °F (closed cup) |
physical_description |
Oils, edible: olive is a pale yellow oily liquid. Insolube in water and less dense than water. Hence floats on water. Contains principally glycerides of oleic, palmitic and linoleic acids. Pale yellow or light greenish-yellow liquid with a slight odor; [HSDB] Yellow viscous liquid; [Carolina Biological Supply MSDS] |
solubility |
Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide INSOL IN WATER |
vapor_pressure |
5.17 mmHg (USCG, 1999) |
Origin of Product |
United States |
Major Chemical Constituents of Olive Oil
Triacylglycerol and Fatty Acid Compositional Analysis
The fatty acid profile is a critical parameter for assessing the quality and nutritional value of olive oil longdom.orgsrce.hr. The fatty acids found in this compound are predominantly long hydrocarbon chains, typically containing an even number of carbon atoms ranging from 12 to 22, with C16, C18, and C20 being the most common nsw.gov.au. These fatty acids are categorized based on the presence and number of carbon-carbon double bonds within their structure clacklinevalleyolives.com.auoliveoilsource.com.
| Fatty Acid Type | Description | Typical Percentage Range in this compound (%) |
|---|---|---|
| Monounsaturated (MUFA) | Contains one carbon-carbon double bond | 55 - 83 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comaboutoliveoil.orgoliveoiltimes.comnih.govocl-journal.orgcrimsonpublishers.com |
| Polyunsaturated (PUFA) | Contains two or more carbon-carbon double bonds | 3.5 - 21 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govocl-journal.orgcrimsonpublishers.com |
| Saturated (SFA) | Contains no carbon-carbon double bonds | 0.5 - 20 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govcrimsonpublishers.com |
The relatively high proportion of monounsaturated fatty acids contributes to this compound's greater resistance to oxidation compared to oils rich in polyunsaturated fatty acids longdom.orgsrce.hr.
Monounsaturated Fatty Acids
Monounsaturated fatty acids (MUFAs) are the most abundant class of fatty acids in this compound. Oleic acid (C18:1), an omega-9 fatty acid, is the principal MUFA, typically constituting between 55% and 83% of the total fatty acid content longdom.orgclacklinevalleyolives.com.auoliveoilsource.comaboutoliveoil.orgoliveoiltimes.comnih.govocl-journal.orgcrimsonpublishers.com. This high concentration of oleic acid is a hallmark of this compound and plays a significant role in its stability against oxidative degradation srce.hr. Palmitoleic acid (C16:1) is another MUFA present in this compound, albeit in much smaller amounts, generally ranging from 0.3% to 3.5% nih.govnih.gov.
| Monounsaturated Fatty Acid | Abbreviation | Carbon Chain:Double Bonds | Typical Percentage Range in this compound (%) |
|---|---|---|---|
| Oleic Acid | C18:1 | 18:1 | 55 - 83 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comaboutoliveoil.orgoliveoiltimes.comnih.govocl-journal.orgcrimsonpublishers.com |
| Palmitoleic Acid | C16:1 | 16:1 | 0.3 - 3.5 nih.govnih.gov |
Research has demonstrated that the concentration of oleic acid can exhibit variability depending on factors such as the specific olive cultivar and the geographical region of cultivation longdom.orgoliveoiltimes.comnih.gov. Studies analyzing different olive varieties have reported variations in their respective oleic acid percentages nih.govnotulaebotanicae.ro.
Polyunsaturated Fatty Acids
Polyunsaturated fatty acids (PUFAs) are present in this compound in lower concentrations compared to MUFAs. The primary PUFAs found are linoleic acid (C18:2) and alpha-linolenic acid (C18:3) longdom.orgclacklinevalleyolives.com.auoliveoilsource.com. Linoleic acid, an omega-6 fatty acid, typically accounts for 3.5% to 21% of the total fatty acids longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govocl-journal.orgcrimsonpublishers.com. Alpha-linolenic acid, an omega-3 fatty acid, is present in significantly lower amounts, usually ranging from 0% to 1.5% longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govresearchgate.net.
| Polyunsaturated Fatty Acid | Abbreviation | Carbon Chain:Double Bonds | Typical Percentage Range in this compound (%) |
|---|---|---|---|
| Linoleic Acid | C18:2 | 18:2 | 3.5 - 21 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govocl-journal.orgcrimsonpublishers.com |
| Alpha-Linolenic Acid | C18:3 | 18:3 | 0 - 1.5 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govresearchgate.net |
The ratio of linoleic acid to alpha-linolenic acid in this compound is considered nutritionally favorable srce.hr. However, higher levels of PUFAs, particularly linoleic acid, can reduce the oil's shelf life due to their increased susceptibility to oxidation nsw.gov.au.
Saturated Fatty Acids
Saturated fatty acids (SFAs) are present in this compound in relatively minor quantities compared to unsaturated fatty acids, typically constituting between 10% and 15% of the total fat content carapelli.comoleomile.com. The predominant saturated fatty acids in this compound are palmitic acid (C16:0) and stearic acid (C18:0) longdom.orgclacklinevalleyolives.com.aunih.govoliveoilsource.comnih.gov. Palmitic acid is generally the most abundant SFA, making up approximately 7.5% to 20% of the total fatty acids longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govcrimsonpublishers.com. Stearic acid is present in lower concentrations, typically ranging from 0.5% to 5% longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govresearchgate.net. Other saturated fatty acids, such as myristic acid (C14:0) and arachidic acid (C20:0), are found in trace or minor amounts savantes.orgresearchgate.net.
| Saturated Fatty Acid | Abbreviation | Carbon Chain:Double Bonds | Typical Percentage Range in this compound (%) |
|---|---|---|---|
| Palmitic Acid | C16:0 | 16:0 | 7.5 - 20 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govcrimsonpublishers.com |
| Stearic Acid | C18:0 | 18:0 | 0.5 - 5 longdom.orgclacklinevalleyolives.com.auoliveoilsource.comnih.govresearchgate.net |
| Myristic Acid | C14:0 | 14:0 | Trace savantes.org |
| Arachidic Acid | C20:0 | 20:0 | Minor/Trace researchgate.net |
The levels of saturated fatty acids can be influenced by factors such as olive variety and the degree of ripeness at harvest longdom.orgnotulaebotanicae.ro.
Diacylglycerols and Monoacylglycerols
Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are products of the partial hydrolysis of triacylglycerols and are present as minor components within the saponifiable fraction of this compound srce.hrnsw.gov.auresearchgate.net. In virgin this compound, the concentration of diacylglycerols typically falls within the range of 1% to 2.8% nih.govresearchgate.net. Monoacylglycerols are found in significantly lower quantities, generally below 0.25% nih.govresearchgate.net. The presence and levels of DAGs and MAGs can serve as indicators of the oil's quality and age, as their formation is a result of hydrolytic processes that can occur during the handling of the olives or the storage of the oil aboutoliveoil.orgresearchgate.net. The ratio of 1,3-diacylglycerols to 1,2-diacylglycerols is sometimes utilized as a marker to assess the quality and storage conditions of the oil, given that the less stable 1,2-DAGs undergo isomerization to the more stable 1,3-DAGs over time researchgate.net.
Minor Chemical Constituents of Olive Oil: Structure and Distribution
Phenolic Compounds and Derivatives
The phenolic fraction of olive oil is a complex mixture of compounds that contribute significantly to its characteristic bitter and pungent taste, as well as its oxidative stability. nih.gov The concentration and composition of these phenols are influenced by factors such as olive cultivar, degree of ripeness, and the oil extraction process. nih.gov Refined olive oils, for instance, have a negligible polyphenol content. cambridge.org The total phenolic content in virgin olive oils can range widely, typically from 50 to 1000 mg/kg. nih.gov
Simple phenols in this compound are primarily phenolic alcohols, with tyrosol and hydroxytyrosol (B1673988) being the most abundant. cambridge.org Their concentration is generally low in freshly produced oil but tends to increase during storage due to the hydrolysis of more complex phenolic compounds like secoiridoids. mdpi.com
Tyrosol (p-hydroxyphenyl-ethanol) : This compound is a derivative of phenethyl alcohol. In a study of Italian extra virgin olive oils (EVOOs), tyrosol concentrations were found to range from 22.8 to 199.8 mg/kg. mdpi.com
Hydroxytyrosol (3,4-dihydroxyphenyl-ethanol) : Structurally similar to tyrosol but with an additional hydroxyl group, hydroxytyrosol is one of the most potent antioxidants found in this compound. cambridge.orgcambridge.org Its concentration in Italian EVOOs has been reported to be between 5.4 and 71.3 mg/kg. mdpi.com In fresh virgin this compound, hydroxytyrosol is predominantly found in an esterified form, with the non-esterified form becoming more prevalent over time due to hydrolysis. cambridge.org
Table 1: Concentration of Simple Phenols in Extra Virgin this compound
| Compound | Concentration Range (mg/kg) |
|---|---|
| Tyrosol | 22.8 - 199.8 mdpi.com |
Secoiridoids represent the most abundant class of phenolic compounds in this compound and are exclusive to plants of the Oleaceae family. cambridge.orgnih.gov They are responsible for the characteristic bitterness and pungency of high-quality virgin this compound. The primary secoiridoids in the olive fruit are oleuropein (B1677263) and ligstroside. During the oil extraction process, these glycosides are hydrolyzed by endogenous enzymes, leading to the formation of their respective aglycones, which are then transferred to the oil. actahort.orgglobalsciencebooks.info
Oleuropein and its Derivatives : Oleuropein is the ester of hydroxytyrosol and elenolic acid glucoside. cambridge.org While abundant in the olive fruit, it is its aglycone and further derivatives that are predominantly found in the oil. ishs.org Key derivatives include:
Oleuropein Aglycone : Formed by the enzymatic removal of glucose from oleuropein during crushing and malaxation. globalsciencebooks.info
Oleacein (B104066) (3,4-DHPEA-EDA) : The dialdehydic form of elenolic acid linked to hydroxytyrosol. nih.gov It is a major secoiridoid in many olive oils.
Ligstroside and its Derivatives : Ligstroside is the ester of tyrosol and elenolic acid glucoside. researchgate.net Similar to oleuropein, its derivatives are what characterize the oil.
Ligstroside Aglycone : Formed by the hydrolysis of ligstroside. globalsciencebooks.info
Oleocanthal (B1677205) (p-HPEA-EDA) : The dialdehydic form of elenolic acid linked to tyrosol. nih.gov It is known for the pungent, stinging sensation it causes in the throat. researchgate.net
The concentration of these secoiridoid derivatives can be substantial, with the sum of the four major secoiridoids (oleocanthal, oleacein, and the monoaldehydic forms of oleuropein and ligstroside aglycons) ranging from non-detectable levels up to 1534 mg/kg in some Greek and Californian olive oils. acs.org
Table 2: Major Secoiridoids and their Precursors in this compound
| Precursor in Olive Fruit | Major Derivative in this compound | Phenolic Alcohol Moiety |
|---|---|---|
| Oleuropein | Oleuropein Aglycone, Oleacein | Hydroxytyrosol |
Lignans (B1203133) are another class of polyphenolic compounds found in this compound, with (+)-pinoresinol and (+)-1-acetoxypinoresinol being the most significant. dss.go.thscilit.com These compounds are primarily found in the woody part of the olive seed and are released into the oil during the extraction process. mdpi.com Unlike secoiridoids, their concentrations are less affected by the technological parameters of oil extraction and more by agronomic conditions. mdpi.com Lignans are absent in refined oils but can be present in extra virgin olive oils at concentrations up to 100 mg/kg. dss.go.thscilit.com
(+)-Pinoresinol : Its concentration has been found to be relatively consistent across different this compound cultivars. dss.go.thscilit.com
(+)-1-Acetoxypinoresinol : The concentration of this lignan (B3055560) shows greater variability among cultivars. For example, it has been found in higher amounts in oils from Arbequina and Empeltre cultivars compared to Picual or Picudo cultivars. dss.go.thscilit.com
Table 3: Concentration of Lignans in Different Virgin this compound Cultivars (mg/kg)
| Cultivar | (+)-Pinoresinol | (+)-1-Acetoxypinoresinol |
|---|---|---|
| Hojiblanca | 22.9 nih.gov | 50.1 nih.gov |
| Arbequina | 37.1 nih.gov | 65.6 nih.gov |
Flavonoids constitute a smaller portion of the phenolic fraction in this compound. mdpi.com The primary flavonoids identified are the flavones luteolin (B72000) and apigenin (B1666066), which are present mostly in their free (aglycone) form. mdpi.commdpi.com Their glycosidic precursors, such as luteolin-7-glucoside and rutin, are found in the olive fruit, particularly in the peel, and are hydrolyzed during processing. ishs.orgnih.gov
Luteolin : This is generally the most common flavonoid in this compound. In a study of Italian EVOOs, its concentration ranged from 1.2 mg/kg to 53.0 mg/kg. mdpi.com In other analyses of Greek extra virgin olive oils, luteolin was found in concentrations of 0.11–1.69 mg/kg. nih.gov
Apigenin : Typically found in lower concentrations than luteolin. In the same study of Italian EVOOs, apigenin values ranged from below the limit of quantification to a maximum of 19.5 mg/kg. mdpi.com
Table 4: Concentration of Flavonoids in Extra Virgin this compound
| Compound | Concentration Range (mg/kg) |
|---|---|
| Luteolin | 1.2 - 53.0 mdpi.com |
Phenolic acids were among the first simple phenols to be identified in virgin this compound. cambridge.org They can be categorized as derivatives of benzoic acid (C6–C1 structure) or cinnamic acid (C6–C3 structure). cambridge.org Generally, they are present in small amounts, often less than 10 mg/kg of oil. globalsciencebooks.info
Benzoic Acid Derivatives : This group includes gallic acid, protocatechuic acid, p-hydroxybenzoic acid, and vanillic acid. cambridge.orgnih.gov
Cinnamic Acid Derivatives : This category includes caffeic acid, p-coumaric acid, and ferulic acid. cambridge.orgnih.gov
The presence of these acids as minor components in this compound has been widely reported. cambridge.org
Table 5: Phenolic Acids Identified in Virgin this compound
| Class | Examples |
|---|---|
| Benzoic Acid Derivatives | Gallic acid, Vanillic acid, Protocatechuic acid cambridge.org |
Triterpenic Compounds
The unsaponifiable fraction of virgin this compound contains pentacyclic triterpenes, which are divided into triterpenic dialcohols and acids. acs.org The concentration of these compounds is highly dependent on the olive cultivar. acs.orgacs.org
Triterpenic Dialcohols : The primary triterpenic dialcohols are uvaol (B1682811) and erythrodiol (B191199). acs.org In a study of 40 virgin olive oils, the total dialcohol content ranged from 8.15 to 85.05 mg/kg. acs.org
Erythrodiol : This is typically the predominant dialcohol, with concentrations ranging from 5.89 to 73.78 mg/kg. acs.org
Uvaol : Found at lower levels, with concentrations between 1.50 and 19.35 mg/kg. acs.org
Triterpenic Acids : The main triterpenic acids are oleanolic acid, maslinic acid, and ursolic acid. acs.org The total concentration of these acids has been found to range from 8.90 to 112.36 mg/kg. acs.org
Oleanolic Acid : A major triterpenic acid, with concentrations reported between 3.39 and 78.83 mg/kg. acs.org
Maslinic Acid : Also present in significant amounts, ranging from 3.93 to 49.81 mg/kg. acs.org
Ursolic Acid : Generally found only at trace levels. acs.org
These triterpenic compounds originate from the skin of the olive fruit. nih.gov
Table 6: Concentration of Triterpenic Compounds in Virgin this compound (mg/kg)
| Compound Class | Compound | Concentration Range |
|---|---|---|
| Triterpenic Dialcohols | Erythrodiol | 5.89 - 73.78 acs.org |
| Uvaol | 1.50 - 19.35 acs.org | |
| Triterpenic Acids | Oleanolic Acid | 3.39 - 78.83 acs.org |
| Maslinic Acid | 3.93 - 49.81 acs.org |
Triterpenic Hydrocarbons (e.g., Squalene)
Squalene (B77637) is the most prominent triterpenic hydrocarbon found in this compound, making it one of the richest dietary sources of this compound. mdpi.com It is a polyunsaturated triterpene with the chemical formula C30H50, serving as a biochemical precursor to sterols in both plants and animals. oliveoil.com The concentration of squalene in virgin this compound typically ranges from 2 to 12 grams per kilogram. mdpi.com However, some studies have reported values between 1.5 and 10.1 mg/g, with certain cultivars exhibiting contents as low as 1.27 mg/g or as high as 11.83 mg/g. nih.gov Factors influencing squalene content include the olive variety, geographical origin, and ripeness of the fruit at harvest. oliveoil.comnih.gov Due to its unsaturated nature, squalene is susceptible to oxidation, though its stability is enhanced within the complex matrix of this compound. nih.gov
Triterpene Alcohols
The primary triterpene alcohols present in this compound are erythrodiol and uvaol. oliveoiltimes.com These compounds are pentacyclic triterpene dialcohols and are mainly found in the skin of the olive fruit. oliveoiltimes.com In virgin olive oils, the combined concentration of erythrodiol and uvaol is generally below 4.5% of the total sterols. mdpi.comresearchgate.net Erythrodiol is typically the more abundant of the two. acs.org For instance, a study of forty olive cultivars found erythrodiol concentrations ranging from 5.89 to 73.78 mg/kg, while uvaol content was generally lower, ranging from 1.50 to 19.35 mg/kg. acs.org Higher concentrations of these triterpenic alcohols can be indicative of the presence of olive pomace oil, as solvent extraction is more effective at drawing these compounds from the olive skins. mdpi.com
Triterpenic Acids
Oleanolic acid and maslinic acid are the principal triterpenic acids found in this compound. acs.orgnih.gov These pentacyclic triterpenes are also concentrated in the olive skin and are released into the oil during the extraction process. scispace.com The concentration of these acids can vary, with one study reporting a range of 8.9 to 112.36 mg/kg for total triterpenic acids in virgin this compound. nih.gov Specifically, oleanolic acid has been observed in ranges from 3.39 to 78.83 mg/kg, and maslinic acid from 3.93 to 49.81 mg/kg in an analysis of forty different olive cultivars. acs.org Pomace this compound, a sub-product, is a particularly rich source of these bioactive triterpenoids. nih.gov
| Triterpenic Compound | Typical Concentration Range in Virgin this compound | Key Characteristics |
| Squalene | 2 - 12 g/kg mdpi.com | A polyunsaturated triterpenic hydrocarbon and a precursor to sterols. oliveoil.com |
| Erythrodiol | 5.89 - 73.78 mg/kg acs.org | A pentacyclic triterpene dialcohol, typically more abundant than uvaol. acs.org |
| Uvaol | 1.50 - 19.35 mg/kg acs.org | A pentacyclic triterpene dialcohol. acs.org |
| Oleanolic Acid | 3.39 - 78.83 mg/kg acs.org | A pentacyclic triterpenic acid found in olive skin. scispace.com |
| Maslinic Acid | 3.93 - 49.81 mg/kg acs.org | A pentacyclic triterpenic acid also present in olive skin. scispace.com |
Sterols and Related Isoprenoids
Phytosterols, or plant sterols, constitute a significant portion of the unsaponifiable fraction of this compound and are crucial for its authentication. researchgate.netjmaterenvironsci.com These compounds are structurally similar to cholesterol and are present in both free and esterified forms. researchgate.netnih.gov
Phytosterol Profiles
The total sterol content in virgin this compound generally ranges from 1000 to 3000 mg/kg, with a minimum limit often set at 1000 mg/kg by regulations. mdpi.comekb.eg The sterol profile of this compound is distinctive and serves as a "fingerprint" for its authenticity. mdpi.comjmaterenvironsci.com The most representative sterols are:
β-sitosterol: This is the most abundant sterol, typically comprising 75-90% of the total sterol content. mdpi.comnih.gov
Δ5-avenasterol: The second most abundant sterol, accounting for 5-20% of the total. mdpi.comnih.gov
Campesterol (B1663852): Present in smaller amounts, generally between 1-4%. mdpi.com
Stigmasterol: Found in concentrations of 0.5-2%. mdpi.com
Other less abundant sterols include clerosterol, sitostanol, 24-methylene-cholesterol, Δ7-avenasterol, and Δ7-stigmastenol. mdpi.comnih.gov The specific proportions of these sterols can be influenced by olive cultivar, fruit ripeness, and geographical origin. nih.govekb.eg
| Phytosterol | Typical Percentage of Total Sterols in Virgin this compound |
| β-sitosterol | 75% - 90% mdpi.comnih.gov |
| Δ5-avenasterol | 5% - 20% mdpi.comnih.gov |
| Campesterol | 1% - 4% mdpi.com |
| Stigmasterol | 0.5% - 2% mdpi.com |
Specific Sterol Markers (e.g., Stigmastadienes)
Stigmastadienes, specifically stigmasta-3,5-diene, are steroidal hydrocarbons that are not naturally present in virgin this compound. scielo.br They are formed during the refining process, particularly during the bleaching step, through the dehydration of β-sitosterol. scielo.br Therefore, the presence of stigmastadienes is a key indicator of the addition of refined oils to virgin this compound. scielo.brscienceopen.com The drastic conditions of refining, especially for olive pomace oil, can lead to the formation of significant quantities of stigmastadienes, sometimes reaching up to 200 mg/kg. scielo.brredalyc.org For extra virgin this compound, the established limit for stigmastadiene is very low, often around 0.15 mg/kg. scielo.br
Tocopherols (B72186)
Tocopherols, collectively known as Vitamin E, are a group of lipid-soluble antioxidants found in this compound. The primary form of Vitamin E in this compound is α-tocopherol, which can account for over 90% of the total tocopherol content. nih.govjuniperpublishers.com The concentration of α-tocopherol in this compound can range widely, from approximately 100 to 300 mg/kg, with some studies reporting values as high as 370 mg/kg. nih.govresearchgate.net Other tocopherols, such as β-tocopherol and γ-tocopherol, are present in much smaller quantities. nih.gov The total tocopherol content can vary significantly, with some analyses showing a range from about 100 mg/kg to just under 500 mg/kg depending on the olive accession. mdpi.com The amount of these compounds is influenced by factors like olive variety, fruit maturity, and processing conditions. juniperpublishers.com
| Tocopherol | Typical Concentration Range in Virgin this compound | Percentage of Total Tocopherols |
| α-tocopherol | 100 - 370 mg/kg nih.govresearchgate.net | >90% nih.gov |
| β-tocopherol | Trace amounts nih.gov | <10% nih.gov |
| γ-tocopherol | Trace amounts nih.gov | <10% nih.gov |
Pigments
The characteristic color of this compound, which ranges from golden yellow to deep green, is determined by the presence of natural pigments. us.es These compounds are broadly classified into two main groups: chlorophylls (B1240455) and carotenoids. nih.govmdpi.com The specific concentration and ratio of these pigments are influenced by numerous factors, including the olive cultivar, the ripeness of the fruit at harvest, climatic conditions, and the methods used for oil extraction and processing. oliveoilsource.comunipi.it
Chlorophylls and Pheophytins
The green hue of this compound is primarily attributed to chlorophylls and their derivatives. us.esnih.gov The main chlorophyll (B73375) pigments found in the olive fruit are Chlorophyll a (which imparts a bluish-green color) and Chlorophyll b (yellowish-green). us.es Structurally, chlorophylls consist of a porphyrin ring with a central magnesium ion.
During the this compound extraction process, the acidic environment of the olive fruit's cells can cause the displacement of the central magnesium ion from the chlorophyll molecule. dss.go.th This chemical transformation results in the formation of pheophytins, which are the primary chlorophyll-derived pigments found in the final oil. researchgate.net The conversion of Chlorophyll a yields Pheophytin a (olive-green), while Chlorophyll b is converted to Pheophytin b. us.es Consequently, freshly produced virgin olive oils are rich in pheophytins, with Pheophytin a being the predominant form. researchgate.net The total concentration of these pigments can be significant, with fresh this compound containing between 1 and 10 parts per million of chlorophyll derivatives. oliveoilsource.com
The relative amounts of these pigments are not static; they change as the olive fruit ripens. Green olives yield oil with a higher chlorophyll content, while oil from more mature, darker olives has a lower concentration of these green pigments. nih.gov
Carotenoids and Xanthophylls
The yellow and orange tones in this compound are due to the presence of carotenoids. cretoikos.com This class of pigments includes carotenes and their oxygenated derivatives, xanthophylls. nih.gov The most significant carotenoids found in this compound are β-carotene and lutein (B1675518). nih.govmdpi.com
Lutein is typically the most abundant carotenoid in this compound, followed by β-carotene. nih.gov Other carotenoids and xanthophylls, such as violaxanthin (B192666) and neoxanthin, are also present but in smaller quantities. mdpi.com The total concentration of carotenoids in this compound generally ranges from 5 to 100 mg/kg.
The distribution of these pigments is dependent on the olive cultivar and the stage of ripeness. researchgate.net As the olive matures, the concentration of both chlorophylls and carotenoids decreases, although the reduction is more pronounced for chlorophylls. researchgate.net Research on extra-virgin olive oils from Tuscany found that the average percentage of lutein relative to the total carotenoid content was a significant parameter that could vary based on climate conditions in a given harvest year. nih.gov During the oil extraction process, a portion of the carotenoids from the fruit is transferred to the oil, though a significant amount remains in the olive pomace. researchgate.net
Volatile Organic Compounds
The unique and complex aroma profile of virgin this compound is attributed to a mixture of volatile organic compounds (VOCs). agrilife.org These compounds, which include aldehydes, alcohols, and ketones, are primarily formed through the enzymatic oxidation of fatty acids (linoleic and linolenic acids) via the lipoxygenase pathway during the crushing of olives and the malaxation (mixing) of the olive paste. agrilife.orgmdpi.com
Aldehydes
Aldehydes are a major class of volatile compounds that significantly contribute to the characteristic aroma of this compound. agrilife.org The most prominent among these are the C6 aldehydes, which are responsible for the "green" and fruity notes perceived as positive sensory attributes in high-quality virgin this compound. nih.gov
Key aldehydes found in this compound include:
Hexanal: Contributes to the "green grass" aroma. agrilife.orgnih.gov
trans-2-Hexenal: Often the main volatile compound in European extra-virgin olive oils, it provides a pungent, "green," and bitter almond aroma. agrilife.orgnih.gov
The concentration of these C6 aldehydes is influenced by the ripeness of the olive fruit, generally reaching a maximum when the olive skin changes from green to purple. agrilife.org Other aldehydes, such as nonanal, can also be present. acs.org The presence and ratio of different aldehydes can be used to differentiate between high-quality oils and those with defects. acs.org For instance, several alkanals (C2-C7, C9) and 2-alkenals (C3-C10) have been identified in the fumes of heated this compound. nih.govacs.org
Alcohols
The volatile fraction of this compound also contains various alcohols. These can be formed through the same lipoxygenase pathway that produces aldehydes or can result from fermentation processes. agrilife.orgnih.gov
Notable alcohols include:
Hexan-1-ol: A C6 alcohol that contributes to the green aroma profile. agrilife.org
3-Methylbutan-1-ol: Found in many virgin olive oils. agrilife.org
Methanol (B129727) and Ethanol: The presence of these short-chain alcohols is generally accepted in small amounts, as they can be formed during the natural maturation of olives. nih.govresearchgate.net
In addition to these volatile alcohols, this compound contains non-volatile aliphatic alcohols with longer carbon chains (e.g., C22-ol, C24-ol, C26-ol, C28-ol) as part of its unsaponifiable fraction. internationaloliveoil.org
Ketones
Table of Mentioned Chemical Compounds
Esters
Esters in this compound are formed from the reaction of an alcohol with a fatty acid. This group of minor constituents is diverse, encompassing various alcohol and acid combinations that influence the oil's properties.
The classes of esters identified in this compound include:
Esters of fatty acids with short-chain saturated aliphatic alcohols (C1-C6) : These esters can contribute to the aromatic profile of the oil.
Esters of fatty acids with long-chain saturated aliphatic alcohols (C22-C32) : These contribute to the waxy fraction of the oil.
Benzyl (B1604629) alcohol esters with long-chain saturated fatty acids (C24, C26, and C28) : These are another component of the complex ester profile.
Esters of fatty acids with sterols : These are formed from the esterification of fatty acids with sterols, another class of minor components.
Diterpene esters : The wax ester fraction of this compound is largely composed of diterpene esters containing phytol. mdpi.com Phytyl vaccinate and phytyl arachidate (B1238690) are commonly found components in this fraction. mdpi.com Some research has also identified the presence of geranylgeraniol (B1671449) esters alongside phytyl esters. mdpi.com
Commercially-blended extra virgin olive oils may contain higher concentrations of alkyl (methyl and ethyl) esters of free fatty acids, which can be indicative of a greater degree of triglyceride lipolysis compared to monocultivar protected denomination of origin (PDO) extra virgin olive oils. nih.gov
A study on "sansa" this compound identified esters of oleic acid with C1-C6 alcohols, esters of oleic acid with long-chain aliphatic alcohols (C22-C28), and benzyl alcohol esters of very long-chain saturated fatty acids (C26 and C28). researchgate.net
Table 1: Examples of Esters Found in this compound
| Ester Class | Specific Examples |
| Diterpene Esters | Phytyl vaccinate, Phytyl arachidate, Phytyl behenate |
| Benzyl Alcohol Esters | Benzyl esters of C24, C26, and C28 fatty acids |
| Short-Chain Alcohol Esters | Esters of oleic acid with C1-C6 alcohols |
| Long-Chain Alcohol Esters | Esters of oleic acid with C22-C28 alcohols |
Hydrocarbons
Hydrocarbons are organic compounds consisting entirely of hydrogen and carbon atoms. In this compound, they are present as minor components and can originate from the olive fruit itself or from external contamination.
The main types of hydrocarbons found in this compound include:
n-Alkanes : this compound is characterized by the presence of odd-numbered n-alkanes, typically ranging from tricosane (B166399) (nC23) to tritriacontane (B1216631) (nC33). researchgate.net This unique profile can be used to differentiate this compound from other vegetable oils. researchgate.net For instance, rapeseed oil is dominated by nC29, while sunflower oil has high concentrations of nC27, nC29, and nC31. researchgate.net
Unresolved Complex Mixture (UCM) : This refers to a complex mixture of paraffins that cannot be readily separated by gas chromatography. nih.gov Small amounts of UCM paraffins have been detected in this compound from second centrifugation. nih.gov Higher concentrations in some olive and olive pomace oils can be attributed to contamination from "white mineral oil" used in extraction machinery. nih.gov
Polycyclic Aromatic Hydrocarbons (PAHs) : Minute quantities of up to 17 different PAHs, such as benzanthracene and chrysene, have been found in this compound. oliveoilsource.com Unripe olives may contain higher levels than ripe olives. oliveoilsource.com Research on Italian market olive oils found that 3- and 4-ring PAHs were present in all samples, with phenanthrene (B1679779) being one of the most abundant. tandfonline.com
Table 2: Predominant n-Alkanes in this compound
| n-Alkane | Carbon Number |
| Tricosane | nC23 |
| Pentacosane | nC25 |
| Heptacosane | nC27 |
| Nonacosane | nC29 |
| Hentriacontane | nC31 |
| Tritriacontane | nC33 |
Phospholipids (B1166683)
Phospholipids are a class of lipids that are major components of all cell membranes. In this compound, they are present in small amounts, typically up to 157 parts per million (ppm) in virgin olive oils. researchgate.net They are considered polar lipids and can serve as potential markers for the identity and traceability of this compound. researchgate.net
The main classes of glycerophospholipids that have been identified in this compound include:
Phosphatidic acid (PA)
Lyso-phosphatidic acid (lyso-PA)
Phosphatidylinositol (PI)
Phosphatidylcholine (PC)
Phosphatidylethanolamine (B1630911) (PE)
Lyso-phosphatidylinositol (lyso-PI)
Studies have shown variability in the predominant class of glycerophospholipids, with different research identifying PA, PI, lyso-PA, or PE as the main class. researchgate.netmdpi.com In Greek virgin olive oils, PA, PI, and lyso-PA were found to be the major classes. mdpi.com The fatty acid composition of these phospholipids is similar to that of the triacylglycerols in this compound. researchgate.net
Table 3: Major Phospholipid Classes in this compound
| Phospholipid Class | Abbreviation |
| Phosphatidic acid | PA |
| Lyso-phosphatidic acid | lyso-PA |
| Phosphatidylinositol | PI |
| Phosphatidylcholine | PC |
| Phosphatidylethanolamine | PE |
| Lyso-phosphatidylinositol | lyso-PI |
Waxes
Waxes in this compound are esters of long-chain fatty acids with long-chain fatty alcohols. mdpi.com They are naturally present on the surface of the olive fruit, likely serving as a protective barrier against pathogens and moisture loss. oliveoiltimes.com During processing, these waxes are dissolved into the oil. oliveoiltimes.com
The wax content of this compound is an important purity and quality parameter. mdpi.com Higher quality oils generally have lower wax content. For instance, extra virgin this compound should not exceed a wax content of 150 mg/kg. mdpi.combhooc.com In contrast, refined or lampante oils can have wax levels ranging from 300 to 350 mg/kg. mdpi.com This allows for the detection of adulteration of high-quality oils with lower-grade ones. mdpi.com
The total wax content is dependent on the olive cultivar, with studies showing a wide range from 26 mg/kg in 'Manzanilla' to 144 mg/kg in 'Arbequina' varieties. mdpi.com Hotter climates tend to produce olives with a higher wax content. oliveoiltimes.com
For regulatory purposes, only the C42, C44, and C46 esters are typically considered for the determination of wax content in high-quality olive oils. mdpi.com
Table 4: Regulatory Wax Content Limits for Different this compound Grades
| This compound Grade | Maximum Wax Content (mg/kg) |
| Extra Virgin this compound | 150 |
| Refined/Lampante Oil | 300 - 350 |
Trace Elements
This compound contains a variety of trace elements, which are elements present in very small quantities. The concentration of these elements in the Earth's crust generally does not exceed 1 g/kg, and in this compound, with the exception of calcium, their concentrations are typically no more than a few hundred micrograms per kilogram (µg/kg). researchgate.net
The profile of trace elements in this compound can be influenced by geographical and climatic factors, making it a useful tool for determining the geographical origin of the oil. researchgate.net Elements such as S, Mo, Rb, Mg, Pb, Mn, Sn, K, and V have been identified as discriminating variables for distinguishing extra virgin olive oils from different regions. researchgate.net
Some of the trace elements that have been detected in this compound include:
Calcium (Ca)
Potassium (K)
Sodium (Na)
Iron (Fe)
Scandium (Sc)
Chromium (Cr)
Cobalt (Co)
Nickel (Ni)
Arsenic (As)
Strontium (Sr)
Yttrium (Y)
The concentration of strontium (Sr) in this compound is critically low, with values often less than 1 ng/g. researchgate.net The isotopic composition of strontium (87Sr/86Sr) is considered a promising approach for authenticating the geographic origin of extra virgin this compound. researchgate.net
Table 5: Selected Trace Elements Found in this compound
| Element | Symbol |
| Calcium | Ca |
| Potassium | K |
| Sodium | Na |
| Iron | Fe |
| Strontium | Sr |
| Magnesium | Mg |
| Manganese | Mn |
| Lead | Pb |
| Vanadium | V |
| Molybdenum | Mo |
Biosynthesis Pathways of Olive Oil Chemical Constituents in Olea Europaea L.
Fatty Acid and Glycerolipid Biosynthesis Pathways
The primary constituents of olive oil are fatty acids, which are esterified to a glycerol (B35011) backbone to form triacylglycerols (TAGs). The biosynthesis of these lipids is a multi-step process that begins with the production of carbon precursors and involves a suite of specialized enzymes and genes within the plant cell, primarily in the plastids and endoplasmic reticulum.
Carbon Precursor Metabolism
The carbon skeleton for fatty acid biosynthesis in olive fruit is primarily derived from carbohydrate metabolism, including pathways such as glycolysis and pyruvate (B1213749) metabolism. These pathways are crucial for generating acetyl-CoA, the fundamental building block for fatty acid synthesis. Studies have shown that glycolysis and pyruvate metabolism provide a stable pathway for the biosynthesis of acetyl-CoA, which is necessary to initiate fatty acid synthesis. nih.govnih.govresearchgate.net The breakdown of glucose through glycolysis and the subsequent conversion of pyruvate to acetyl-CoA in the plastid are common processes in olives. nih.gov Enzymes like hexokinase, fructokinase, 6-phosphofructokinase, glyceraldehyde-3-phosphate dehydrogenase, and pyruvate kinase play important roles in glycolysis, contributing to the biosynthesis of acetyl-CoA and, consequently, fatty acids. nih.gov The galactose metabolism pathway also contributes to the carbon supply for fatty acid production in olive fruits, with raffinose (B1225341) identified as a suitable carbon source during fruit development. nih.govresearchgate.netfrontiersin.org
Key Enzymes and Genes in Lipid Synthesis
Fatty acid synthesis de novo occurs in the plastids and involves a series of enzymatic reactions. The initial step is catalyzed by Acetyl-CoA carboxylase (ACCase), which converts acetyl-CoA to malonyl-CoA. mdpi.comresearchgate.netpnas.org ACCase is a key regulatory enzyme in fatty acid biosynthesis and can exist as a heteromeric multisubunit complex (htACC) or a homomeric form (hmACC). researchgate.netmdpi.com In most higher plants, the heteromeric form in plastids is primarily responsible for de novo fatty acid synthesis. researchgate.net
The fatty acid synthase (FAS) system, a multienzyme complex, then extends the carbon chain using malonyl-CoA. mdpi.com Key enzymes within the FAS system include β-ketoacyl-ACP synthase (KAS), β-ketoacyl-ACP reductase (KAR), β-hydroxyacyl-ACP dehydrase (HAD), and enoyl-ACP reductase (ENR). mdpi.compeerj.com KAS enzymes, specifically KASI and KASIII, are involved in the initial condensation reactions and subsequent elongation cycles. peerj.commdpi.com KAR catalyzes the reduction of the β-ketoacyl-ACP. mdpi.commdpi.compeerj.com
Stearoyl-ACP desaturase (SAD) is a crucial enzyme that introduces a double bond into stearoyl-ACP (18:0-ACP) to produce oleoyl-ACP (18:1-ACP), the precursor for oleic acid. pnas.orgfrontiersin.orgmdpi.com Multiple SAD genes have been identified in olive, with OeSAD2 appearing to be a major contributor to oleic acid synthesis in the mesocarp. frontiersin.org
Further desaturation of oleic acid occurs in the endoplasmic reticulum, primarily catalyzed by Fatty Acid Desaturase 2 (FAD2), which converts oleic acid into linoleic acid (18:2). mdpi.comocl-journal.orgresearchgate.net Olive possesses multiple FAD2 genes (OeFAD2-1 to OeFAD2-5), with OeFAD2-2 and OeFAD2-5 suggested to be the main genes determining linoleic acid content in the mesocarp and thus in this compound. researchgate.netnih.govmdpi.com The balance between SAD and FAD2 activity significantly influences the oleic to linoleic acid ratio, a key determinant of this compound quality. frontiersin.orgfrontiersin.org
Other enzymes involved in fatty acid metabolism and glycerolipid synthesis include Fatty Acyl-ACP Thioesterase (FAT), which hydrolyzes the fatty acyl-ACP to release free fatty acids, and Glycerol-3-phosphate acyltransferase (GPAT) and Lysophosphatidic acid acyltransferase (LPAAT), which are involved in the assembly of fatty acids into triacylglycerols. mdpi.commdpi.com Sterol carrier protein (SCP) may also play a role in lipid metabolism. nih.gov
Research findings highlight the differential expression of these genes during olive fruit development and between different cultivars, correlating with variations in fatty acid composition. For instance, studies comparing high-oleic and high-linoleic olive cultivars have shown differential expression of SAD and FAD2 genes. frontiersin.orgfrontiersin.org
Here is a table summarizing some key enzymes and genes involved in fatty acid and glycerolipid biosynthesis in olive:
| Enzyme/Gene Name | Abbreviation | Role in Biosynthesis |
| Acetyl-CoA Carboxylase | ACCase | Catalyzes the conversion of acetyl-CoA to malonyl-CoA, the first committed step in FA synthesis. mdpi.comresearchgate.net |
| Biotin Carboxyl Carrier Protein | BCCP | A subunit of ACCase. mdpi.compeerj.com |
| Fatty Acid Synthase System | FAS | Extends the fatty acid carbon chain using malonyl-CoA. mdpi.com |
| β-Ketoacyl-ACP Synthase | KAS | Catalyzes condensation reactions in FA elongation. peerj.commdpi.com |
| Enoyl-ACP Reductase | EAR | Catalyzes reduction in FA elongation. ocl-journal.orgnih.gov |
| β-Ketoacyl-ACP Reductase | KAR | Catalyzes reduction in FA elongation. mdpi.commdpi.comnih.gov |
| Stearoyl-ACP Desaturase | SAD | Introduces a double bond into stearoyl-ACP to form oleoyl-ACP (oleic acid precursor). frontiersin.orgmdpi.com |
| Fatty Acid Desaturase 2 | FAD2 | Desaturates oleic acid to linoleic acid. mdpi.comocl-journal.orgresearchgate.net |
| Fatty Acyl-ACP Thioesterase | FAT | Releases free fatty acids from ACP. mdpi.comnih.gov |
| Sterol carrier protein | SPT | Involved in lipid metabolism. nih.gov |
Biosynthesis of Phenolic Compounds
Phenolic compounds are a diverse group of secondary metabolites that contribute significantly to the quality, stability, and health benefits of this compound. Their biosynthesis in olive fruit occurs through the phenylpropanoid pathway and the secoiridoid pathway. biomedres.us
The phenylpropanoid pathway begins with phenylalanine and leads to the synthesis of various phenolic acids, flavonoids, and lignans (B1203133). biomedres.us Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
Secoiridoids, such as oleuropein (B1677263) and ligstroside, are characteristic phenolic compounds in olives and are formed through a complex pathway involving the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways for the terpenoid portion and the tyrosine pathway for the hydroxytyrosol (B1673988) or tyrosol portion. biomedres.usnih.gov Oleuropein and ligstroside are present in olive fruit as glucosides and are hydrolyzed during the this compound extraction process by endogenous enzymes like β-glucosidase and esterase, releasing the aglycones and subsequently hydroxytyrosol and tyrosol, which are major phenolic alcohols in virgin this compound. csic.es
Research has shown that the concentration of phenolic compounds varies significantly among olive cultivars and during fruit development, often decreasing as the fruit matures. nih.govresearchgate.net Transcriptomic studies have identified genes putatively involved in phenolic biosynthesis, and their expression levels have been correlated with phenolic compound concentrations, suggesting transcriptional regulation of these pathways. nih.govresearchgate.net For example, genes encoding enzymes like 1-deoxy-D-xylulose-5-P synthase (OeDXS), geraniol (B1671447) synthase (OeGES), geraniol 10-hydroxylase (OeGE10H), and arogenate dehydrogenase (OeADH) have been implicated in secoiridoid accumulation during fruit development. nih.govresearchgate.net
Biosynthesis of Terpenoid Compounds
Terpenoids are another important class of minor compounds found in this compound, contributing to its aroma and biological activity. These compounds are synthesized via two main pathways: the mevalonate (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (MEP) pathway, localized in the plastids. nih.govcas.cn Both pathways produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govcas.cn
These C5 units are then condensed by prenyltransferases to form longer chain precursors, such as geranyl diphosphate (GDP, C10), farnesyl diphosphate (FDP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which are the backbones for monoterpenes, sesquiterpenes, diterpenes, and triterpenes, respectively. nih.govnih.govcas.cn Squalene (B77637) (C30), a triterpene, is synthesized from two molecules of FDP by squalene synthase and is a precursor for sterols and other triterpenoids like oleanolic acid and maslinic acid found in this compound. ocl-journal.orgnih.govcas.cn Carotenoids (C40), which contribute to the color of this compound, are tetraterpenoids derived from GGPP.
Transcriptomic analysis in olive has identified genes involved in terpenoid backbone biosynthesis, and important enzymes in this network produce precursors for various classes of terpenoids. nih.gov
Transcriptomic and Genomic Regulation of Chemical Composition
The chemical composition of this compound is a complex trait influenced by genetic factors and regulated at the transcriptomic and genomic levels. Transcriptomic studies using RNA sequencing have been instrumental in identifying genes differentially expressed during olive fruit development and in different cultivars, providing insights into the molecular mechanisms underlying variations in oil quality and content. frontiersin.orgmdpi.commdpi.comnih.govpeerj.com
Differential expression analysis has revealed key genes involved in fatty acid biosynthesis, glycerolipid metabolism, and the biosynthesis of unsaturated fatty acids that are associated with oil quality. frontiersin.orgpeerj.com For example, studies comparing olive cultivars with contrasting fatty acid profiles have identified differential expression of genes like SAD and FAD2, directly impacting the oleic and linoleic acid content. frontiersin.orgfrontiersin.org
Transcription factors (TFs) play a crucial role in regulating gene expression and have been identified as important players in controlling fatty acid biosynthesis in plants, including olive. frontiersin.orgocl-journal.orgnih.gov Families of TFs such as WRKY, MYB, Dof, bZIP, Hox, RGA, LEC, and WRI1 have been implicated in regulating fatty acid synthesis. frontiersin.orgocl-journal.org WRI1 (WRINKLED1) is a well-studied TF known for its central role in regulating plant fatty acid and oil biosynthesis. ocl-journal.org
Genomic studies, including genome sequencing of wild and cultivated olives, have provided a foundation for understanding the genetic basis of oil biosynthesis. pnas.org Gene duplication events, such as whole-genome duplications, have contributed to the expansion and functional divergence of gene families involved in fatty acid biosynthesis, potentially explaining the high accumulation of oleic acid in olive compared to other oil crops. pnas.orgoup.com The regulation of gene expression through mechanisms like small interfering RNAs (siRNAs) derived from transposable element-rich regions has also been observed, influencing the expression levels of genes like FAD2. pnas.org
Furthermore, environmental factors and agricultural practices can influence gene expression and metabolite profiles, leading to variations in this compound composition. mdpi.comnih.govbiomedres.us Transcriptomic analysis under different conditions, such as high temperatures, has shown altered expression of genes involved in oil biosynthesis pathways. mdpi.commdpi.com
Chemical Dynamics and Degradation Mechanisms in Olive Oil Systems
Lipid Oxidation Pathways
Lipid oxidation is the primary cause of quality deterioration in olive oil, leading to the development of off-flavors and odors, a phenomenon known as oxidative rancidity. researchgate.net This process is influenced by factors such as oxygen availability, temperature, light exposure, and the presence of pro-oxidants and antioxidants. researchgate.netnih.gov Oxidation in this compound can proceed through three main mechanisms: autoxidation, photo-oxidation, and thermal oxidation. frontiersin.org
Autoxidation is a free-radical chain reaction that occurs spontaneously in the presence of atmospheric oxygen. analis.com.mycetjournal.it It is a slow process at ambient temperatures and is characterized by a significant induction period, during which the oil's natural antioxidants provide protection. researchgate.netfrontiersin.org The mechanism is classically described in three distinct stages:
Initiation: This first step involves the formation of free radicals. An initiator, such as heat, light, or metal ions, causes an unsaturated fatty acid molecule (RH), like oleic or linoleic acid, to lose a hydrogen atom from a carbon adjacent to a double bond. analis.com.my This results in the formation of a highly reactive alkyl radical (R•). researchgate.netfrontiersin.org
Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). frontiersin.org This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid molecule (RH), creating a lipid hydroperoxide (ROOH) and a new alkyl radical (R•). frontiersin.orgcetjournal.it This new radical continues the chain reaction, propagating the oxidation process.
Termination: The chain reaction concludes when the concentration of radicals is high enough that they begin to react with each other, forming stable, non-radical products. analis.com.mycetjournal.it This can occur through the combination of two alkyl radicals (R• + R• → RR), two peroxyl radicals (ROO• + ROO• → ROOR + O₂), or an alkyl and a peroxyl radical (R• + ROO• → ROOR). analis.com.my Primary antioxidants can also promote termination by donating a hydrogen atom to a peroxyl radical, thus breaking the chain. analis.com.my
| Stage | Description | Key Reactants | Key Products |
| Initiation | Formation of an alkyl radical from an unsaturated fatty acid. | Unsaturated Fatty Acid (RH), Initiator (light, heat, metal) | Alkyl Radical (R•) |
| Propagation | A self-perpetuating cycle that generates hydroperoxides. | Alkyl Radical (R•), Oxygen (O₂), Unsaturated Fatty Acid (RH) | Peroxyl Radical (ROO•), Hydroperoxide (ROOH) |
| Termination | Combination of radicals to form stable, non-radical compounds. | R•, ROO• | Non-radical dimers and polymers |
Photo-oxidation is a degradation process initiated by light, which can be up to 30,000 times faster than autoxidation. oliveoilsource.com In this compound, naturally occurring pigments, particularly chlorophyll (B73375), act as photosensitizers. semanticscholar.orgdss.go.thumn.edu When exposed to light, these sensitizers absorb energy and transfer it to triplet oxygen (³O₂), converting it into the highly reactive and unstable singlet oxygen (¹O₂). dss.go.thnih.gov
Unlike the free-radical mechanism of autoxidation, singlet oxygen directly attacks the double bonds of unsaturated fatty acids through an "ene" reaction. nih.gov This leads to the formation of lipid hydroperoxides. nih.govdss.go.th The decomposition of these hydroperoxides can then initiate free-radical autoxidation, further accelerating the oil's degradation. dss.go.th The rate of photo-oxidation is dependent on the intensity of light, the duration of exposure, and the temperature. dss.go.th
When this compound is exposed to high temperatures, such as during frying, the rate of oxidation increases significantly. analis.com.mydroracle.ai Thermal oxidation follows a free-radical mechanism similar to autoxidation, but the high heat accelerates the initiation step and the decomposition of hydroperoxides. analis.com.mycetjournal.it
Studies involving heating extra virgin this compound to 180°C for extended periods have shown significant degradation of heat-sensitive minor compounds, particularly tocopherols (B72186) and polyphenols. nih.gov For instance, one study observed that after 36 hours at 180°C, the α-tocopherol content in Arbequina oil decreased significantly, while the total phenol (B47542) content, especially hydroxytyrosol (B1673988) and its derivatives, saw a greater loss in Picual oil. nih.gov Despite these losses, the primary fatty acid, oleic acid, along with sterols and squalene (B77637), remained relatively stable, indicating a high resistance to thermal oxidation. nih.gov The decomposition of hydroperoxides at high temperatures generates a complex mixture of secondary oxidation products, including volatile compounds like aldehydes and ketones, and non-volatile compounds like dimers and polymers. frontiersin.org
| Mechanism | Initiator | Key Reactive Species | Primary Products | Rate |
| Autoxidation | Heat, light, metals | Alkyl (R•) & Peroxyl (ROO•) radicals | Hydroperoxides (ROOH) | Slow |
| Photo-oxidation | Light & Photosensitizers (e.g., Chlorophyll) | Singlet Oxygen (¹O₂) | Hydroperoxides (ROOH) | Very Fast |
| Thermal Oxidation | High Temperature | Alkyl (R•) & Peroxyl (ROO•) radicals | Hydroperoxides & Secondary Products | Fast |
Hydroperoxides are the primary, albeit flavorless and odorless, products formed during the initial stages of all lipid oxidation pathways. researchgate.net Their concentration, often measured as the peroxide value (PV), is a key indicator of the initial phase of oxidation. nih.govnih.gov The formation of hydroperoxides follows specific kinetics depending on the oxidation conditions. For example, under accelerated storage conditions (e.g., 60°C), the peroxide value increases over time until it reaches a peak, after which it may decline as hydroperoxides decompose into secondary products. nih.gov
These primary products are unstable and readily decompose, especially in the presence of heat or metal ions, to form a variety of secondary oxidation products. cetjournal.itnih.gov This decomposition leads to the formation of compounds with low molecular weight, such as aldehydes, ketones, alcohols, and short-chain fatty acids, which are responsible for the undesirable rancid flavors and aromas. cetjournal.it The kinetics of this decomposition process are complex and influenced by the fatty acid composition; for instance, hydroperoxides from linoleic acid decompose faster than those from oleic acid. frontiersin.org The measurement of secondary oxidation products, often assessed by the K270 value, is used to monitor the later stages of oil degradation. nih.gov
Hydrolytic Rancidity Mechanisms
Distinct from oxidation, hydrolytic rancidity involves the cleavage of ester bonds in triglyceride molecules, which releases free fatty acids (FFAs) and glycerol (B35011). researchgate.netwikipedia.org This reaction is primarily catalyzed by the enzyme lipase (B570770) and requires the presence of water. wikipedia.organnarbor.com
In the context of this compound, hydrolytic rancidity is most likely to occur before or during the extraction process. researchgate.net Damage to the olive fruit on the tree, violent harvesting methods, or prolonged storage of olives before milling can all lead to cellular disruption, bringing lipases into contact with the oil and water within the fruit, initiating hydrolysis. annarbor.com Once the oil is separated from the olive vegetation water, the potential for further hydrolytic rancidity is significantly reduced. annarbor.com The resulting increase in free fatty acids, measured as free acidity, is a critical quality parameter for this compound and a primary indicator of this type of degradation. researchgate.net
Role of Endogenous Antioxidants in Oxidative Stability
The remarkable oxidative stability of virgin this compound is attributed to both its high concentration of monounsaturated oleic acid, which is less susceptible to oxidation than polyunsaturated fatty acids, and its rich profile of natural antioxidants. researchgate.netresearchgate.net These antioxidants protect the oil by inhibiting or delaying the oxidation process. The primary antioxidants in this compound can be categorized into two main groups: phenolic compounds and tocopherols. nih.gov
Phenolic Compounds: this compound contains at least 30 different phenolic compounds, which are major contributors to its stability and sensory properties like bitterness and pungency. nih.govcambridge.orgcambridge.org These hydrophilic compounds include simple phenols (e.g., hydroxytyrosol, tyrosol), secoiridoids (e.g., oleuropein (B1677263), ligstroside derivatives), and lignans (B1203133). nih.govcambridge.org They primarily act as chain-breaking antioxidants by donating a hydrogen atom to peroxyl radicals (ROO•), thereby neutralizing them and terminating the propagation phase of autoxidation. researchgate.netfrontiersin.org Studies have shown that o-diphenols, such as hydroxytyrosol and its derivatives, exhibit particularly high antioxidant activity, often superior to other phenols and α-tocopherol. nih.govacs.org
The effectiveness and degradation rate of these antioxidants vary. During accelerated autoxidation (at 60°C in the dark), o-diphenols are consumed most rapidly, followed by α-tocopherol, indicating they are the most potent antioxidants in inhibiting initial lipid deterioration. acs.org Carotenoids and chlorophylls (B1240455) also degrade, while squalene shows high stability under these conditions. acs.org The depletion of these key antioxidants marks the end of the oil's induction period, after which rapid oxidative deterioration and the development of rancidity occur. acs.orgacs.org
| Antioxidant | Type | Primary Function | Relative Degradation Rate (Accelerated Storage) |
| o-Diphenols (e.g., Hydroxytyrosol) | Phenolic (Hydrophilic) | Radical Scavenger (Chain Breaker) | Very High (halved within 15% of induction period) acs.org |
| α-Tocopherol | Tocopherol (Lipophilic) | Radical Scavenger (Chain Breaker) | High (halved within 35% of induction period) acs.org |
| Tyrosol | Phenolic (Hydrophilic) | Radical Scavenger | More stable than hydroxytyrosol nih.gov |
| Lignans | Phenolic (Hydrophilic) | Radical Scavenger | Low (show high stability) acs.org |
| Carotenoids | Pigment (Lipophilic) | Singlet Oxygen Quencher, Radical Scavenger | Moderate acs.org |
| Squalene | Hydrocarbon (Lipophilic) | Limited antioxidant at low temp; more effective at high temp | Very Low (<20% loss within 100% of induction period) acs.orgacs.org |
Impact of Agro Industrial Processing Parameters on Olive Oil Chemical Profile
Influence of Olive Fruit Pre-processing (e.g., Ripening, Pre-Milling Refrigeration)
The chemical composition of olive oil is significantly predetermined by the state of the olive fruit before milling. Key pre-processing factors such as the ripeness of the fruit and storage conditions, including refrigeration, play a crucial role.
Ripening: The maturation stage of the olive fruit is a primary determinant of the resulting oil's chemical and sensory characteristics. As olives ripen, there are notable shifts in their chemical composition. Early harvest, or green olives, yield oil with high levels of polyphenols, which act as antioxidants and contribute to the oil's bitterness, pungency, and shelf life. bhooc.comsemanticscholar.org Conversely, oil from fully ripe, late-harvest olives typically has a lower polyphenol content, resulting in a milder, sweeter flavor but also a shorter shelf life. bhooc.com
The fatty acid profile also evolves during ripening. Generally, oleic acid and linoleic acid concentrations tend to increase, while palmitic acid decreases. semanticscholar.orgmdpi.com The increase in linoleic acid is attributed to the activity of the oleate (B1233923) desaturase enzyme, which converts oleic acid into linoleic acid. semanticscholar.org Furthermore, the concentration of volatile compounds, responsible for the oil's aroma, is highest in the early stages of maturity and declines as the fruit ripens. semanticscholar.org Pigment composition also changes, with chlorophyll (B73375) content decreasing while carotenoids and anthocyanins increase during maturation. semanticscholar.org Over-ripening can lead to increased acidity and peroxide values, potentially disqualifying the oil from the "extra virgin" category. bhooc.comsemanticscholar.org
Pre-Milling Refrigeration: The time between harvesting and milling is a critical window where the quality of the olives can deteriorate. Short-term refrigeration before milling has been identified as an effective method to preserve the fruit's quality. Storing olives at an optimal temperature of 4°C for periods exceeding 24 hours can slow down respiration, inhibit enzymatic activity, and control microbiological growth. oliveoiltimes.comoliveindustrynetwork.com.au This preservation helps in retaining crucial antioxidants like alpha-tocopherols, the complete phenolic profile, and chlorophyll content. oliveoiltimes.comoliveindustrynetwork.com.au Refrigeration also minimizes the development of undesirable flavors associated with fermentation and mold, while maintaining positive "grassy" aromas. oliveoiltimes.comoliveindustrynetwork.com.au In contrast, storage at room temperature can accelerate the oxidation of fatty acids, leading to higher acidity and peroxide values. oliveoiltimes.com Freezing olives before milling is generally detrimental, causing a significant reduction in chlorophyll and phenols, which lightens the oil's color and diminishes its nutritional value. oliveoiltimes.com
| Pre-processing Parameter | Effect on Chemical Compound/Quality | Source |
| Ripening (Early Harvest) | High Polyphenol Content, High Volatile Compounds | bhooc.comsemanticscholar.org |
| Ripening (Late Harvest) | Low Polyphenol Content, Higher Oleic & Linoleic Acid | bhooc.comsemanticscholar.orgmdpi.com |
| Pre-Milling Refrigeration (4°C) | Retains Alpha-tocopherols, Phenols, and Chlorophyll | oliveoiltimes.comoliveindustrynetwork.com.au |
| Pre-Milling Freezing (-20°C) | Reduces Chlorophyll by 30%, Phenols by 40% | oliveoiltimes.com |
Malaxation Effects on Chemical Composition
Malaxation, the process of slowly churning the olive paste, is a critical step where many biochemical transformations occur, significantly shaping the final chemical profile of the oil. oliveindustrynetwork.com.au This phase is essential for allowing small oil droplets released during crushing to coalesce into larger drops, facilitating easier separation. olivesnz.org.nz The key parameters during malaxation—temperature, time, oxygen exposure, and water addition—each have a distinct influence.
Temperature Regimes during Malaxation
Temperature during malaxation has a complex, often bell-shaped effect on the chemical composition of this compound. oliveoiltimes.com Moderate temperatures, generally between 20°C and 30°C, are considered optimal for promoting a better extraction of phenolic compounds. oliveoiltimes.com Increasing the temperature within this range can enhance the activity of enzymes that transform precursor molecules like oleuropein (B1677263) and ligstroside into highly bioactive compounds such as oleocanthal (B1677205) and oleacein (B104066). oliveindustrynetwork.com.auoliveoiltimes.com For instance, studies have shown that increasing the malaxation temperature from 22°C to 28°C or 32°C can lead to an increase in total phenolic content, sometimes by up to 40%. mdpi.comnih.gov Specifically, the concentrations of oleocanthal and oleacein have been observed to rise with an increase in temperature. mdpi.comnih.gov
However, excessive heat leads to the degradation of these valuable compounds. oliveoiltimes.com Higher temperatures can also negatively affect the volatile profile, which is crucial for the oil's aroma. An increase in malaxation temperature generally causes a decrease in the levels of desirable volatile compounds derived from the lipoxygenase (LOX) pathway, due to the inactivation of hydroperoxide lyases. olivesnz.org.nz This results in a reduction of compounds associated with pleasant "green" sensations. olivesnz.org.nz
| Malaxation Temperature | Effect on Phenolic Compounds | Effect on Volatile Compounds | Source |
| 20°C - 30°C | Optimal extraction, increased total phenols | Preservation of desirable volatiles | olivesnz.org.nzoliveoiltimes.com |
| > 30°C | Degradation of phenols, potential increase in some secoiridoids | Decrease in desirable C6 aldehydes (e.g., E-2-hexenal) | oliveoiltimes.comolivesnz.org.nzresearchgate.net |
| Increase from 22°C to 32°C | Can increase total phenols by up to 40% | - | mdpi.comnih.gov |
Malaxation Time Durations
The duration of malaxation is another critical parameter that requires careful optimization. While a certain amount of time is necessary to achieve a satisfactory oil yield, prolonged malaxation can be detrimental to the oil's quality. researchgate.netresearchgate.net Longer malaxation times promote oxidation and the enzymatic breakdown of phenolic compounds. oliveoiltimes.com
Research indicates that for many cultivars, the optimal malaxation time for preserving phenols is often between 20 and 30 minutes; beyond this point, the phenolic content may start to decline. oliveoiltimes.com For some cultivars, like Arbequina, a slightly longer duration of 45 minutes at 25°C may yield better results. oliveoiltimes.com In studies on the Koroneiki cultivar, the maximum concentration of total phenols was observed at 15 minutes of malaxation at temperatures of 22°C and 28°C, with a decrease thereafter. mdpi.com The impact of malaxation time on phenolic loss appears to be more pronounced in the early stages of fruit ripening. nih.gov For example, a decrease of up to 70% in phenolic substances was observed between 15 and 90 minutes of malaxation for early-harvest olives. nih.gov
Conversely, longer malaxation times can lead to an increase in certain volatile compounds. For instance, C6 aldehydes, such as E-2-hexenal, have been found to increase significantly as malaxation time is extended from 30 to 90 minutes. olivesnz.org.nzresearchgate.net
Oxygen Exposure Levels during Malaxation
Oxygen plays a dual role during malaxation. It is a necessary co-factor for the lipoxygenase (LOX) pathway, which produces the volatile compounds responsible for the desirable aroma of virgin this compound. uniba.it However, oxygen also promotes the oxidative degradation of phenolic compounds, catalyzed by enzymes like polyphenoloxidase (PPO) and peroxidase (POD). uniba.itresearchgate.net
Controlling oxygen exposure during malaxation is therefore a key strategy for enhancing oil quality. Research has shown that minimizing oxygen in the headspace of the malaxer, for instance by using inert gases like nitrogen or applying a vacuum, can significantly retain more phenols in the this compound. oliveoiltimes.comuniba.it Industrial-scale tests using a high vacuum during malaxation have demonstrated increases of 25% to 48% in phenolic content, particularly in secoiridoid derivatives. oliveoiltimes.com Reducing oxygen levels slows the activity of PPO, thereby lessening the degradation of phenolic compounds. researchgate.net This leads to an oil richer in antioxidants and with greater oxidative stability. uniba.it
Water Addition and Emulsion Dynamics
The addition of water during malaxation is a common practice in many mills to control the consistency of the olive paste and improve oil yield, especially when processing olives with low moisture content. oliveoiltimes.comcabidigitallibrary.org However, this practice has a significant drawback concerning the chemical profile of the oil.
Phenolic compounds are hydrophilic, meaning they have an affinity for water. oliveoiltimes.com When water is added to the olive paste, it tends to draw these valuable compounds out of the paste, leading to a lower concentration of phenols in the final oil. oliveoiltimes.comoliveoiltimes.com Studies have confirmed that processing without the addition of water results in olive oils with a higher phenolic content. oliveoiltimes.com
Interestingly, some research on specific cultivars has shown more complex effects. One study on the 'Leccino' cultivar found that the addition of a small amount of water (5% w/w) led to an increase in the concentration of total secoiridoids and flavonoids, while total simple phenolic compounds decreased. cabidigitallibrary.org This suggests that the impact of water addition can be nuanced and may depend on the specific phenolic compounds and the olive cultivar. cabidigitallibrary.org
Extraction System Modalities and Their Chemical Consequences
The method used to separate the oil from the olive paste after malaxation significantly influences the final chemical composition. The primary systems used are the traditional press system and the more modern continuous centrifugation systems, which include two-phase and three-phase decanters.
The three-phase centrifugation system separates the paste into oil, water, and solid pomace. This process requires the addition of water to the decanter, which, as noted previously, leads to a significant loss of water-soluble phenolic compounds. cabidigitallibrary.org Consequently, oils produced by this method tend to have lower levels of total polyphenols and antioxidants compared to other systems. cabidigitallibrary.org
The two-phase centrifugation system separates the paste into oil and a single wet pomace (a mixture of solids and vegetation water). This system does not require the addition of water, which results in an oil with a higher content of natural antioxidants, particularly polyphenols. cabidigitallibrary.org As a result, two-phase oils are generally considered to be of higher quality, with greater oxidative stability and more intense sensory attributes. cabidigitallibrary.orgresearchgate.net
The traditional press system , while less common now, can also produce high-quality oil. Like the two-phase system, it does not require the addition of water, helping to preserve phenolic content. cabidigitallibrary.org However, the equipment's contact with metal surfaces can sometimes lead to higher iron content in the oil. scispace.com
Comparative studies have shown that oils from two-phase and press systems generally have higher concentrations of natural antioxidants than those from three-phase systems. cabidigitallibrary.org Furthermore, the extraction method can also influence the sterol profile. For example, oils extracted by pressing have been found to contain a higher percentage of β-sitosterol, while three-phase system oils may have higher levels of Δ-7 Avenasterol and Δ-5 Avenasterol. researchgate.netcurresweb.com
| Extraction System | Key Feature | Impact on Phenolic Compounds | Other Chemical Effects | Source |
| Three-Phase Centrifuge | Requires water addition | Lower total polyphenol content | - | cabidigitallibrary.org |
| Two-Phase Centrifuge | No water addition | Higher total polyphenol content and oxidative stability | - | cabidigitallibrary.orgresearchgate.net |
| Press System | No water addition | Higher total polyphenol content | Higher β-sitosterol, potential for higher iron content | cabidigitallibrary.orgscispace.comresearchgate.netcurresweb.com |
Post-Extraction Treatments and Chemical Alterations
Storage Conditions and Chemical Stability (e.g., Light, Temperature, Air, Packaging Material)
The chemical stability of this compound post-extraction is highly dependent on storage conditions. Exposure to environmental factors such as light, elevated temperatures, and atmospheric oxygen can initiate and accelerate degradative chemical reactions, primarily oxidation and hydrolysis. The choice of packaging material is therefore critical in mitigating these effects and preserving the oil's chemical integrity.
Light: Exposure to light, particularly ultraviolet (UV) and visible light, is one of the most damaging factors for this compound stability. Light initiates a process called photo-oxidation. In this reaction, natural photosensitizers present in the oil, primarily chlorophylls (B1240455), absorb light energy and transfer it to oxygen molecules, creating highly reactive singlet oxygen. This singlet oxygen then attacks the double bonds of unsaturated fatty acids, leading to the rapid formation of hydroperoxides and a swift increase in the peroxide value. This process causes a substantial loss of natural antioxidants, especially tocopherols (B72186) (vitamin E) and carotenoids, as they are consumed in an attempt to quench the reaction. Studies have shown that oils stored in transparent containers exposed to light degrade significantly faster, losing their "extra virgin" quality, and developing rancid flavors more quickly than oils stored in the dark.
Temperature: Storage temperature has a profound effect on the rate of chemical reactions. Elevated temperatures accelerate both hydrolytic and oxidative degradation. Hydrolysis of triacylglycerols, which leads to an increase in free fatty acidity, is hastened at higher temperatures. More significantly, heat accelerates the decomposition of hydroperoxides into secondary oxidation products like aldehydes and ketones, which are responsible for rancid off-odors and flavors. The degradation of phenolic compounds also follows pseudo-first-order kinetics and is highly temperature-dependent; the rate of degradation increases considerably at temperatures above 25°C. Conversely, storing this compound at cool, controlled temperatures (e.g., 15-18°C) significantly slows these degradation processes, extending the shelf life and preserving the concentration of beneficial phenolic compounds.
Air (Oxygen): The presence of oxygen is a prerequisite for the primary degradation pathway in this compound: auto-oxidation. This process is a free-radical chain reaction that leads to the formation of hydroperoxides from unsaturated fatty acids. The oxygen present in the headspace of a container is sufficient to initiate this process. Over time, this leads to a depletion of the oil's natural defenses, as antioxidant compounds like phenols and tocopherols are consumed while trying to inhibit the oxidation. This results in a decrease in oxidative stability and the eventual development of rancidity. Limiting oxygen exposure, for instance by using packaging with a low oxygen transmission rate or by flushing the container with an inert gas like nitrogen, is crucial for maintaining chemical stability.
Packaging Material: The choice of packaging material is a critical control point that integrates protection against light and oxygen. The ideal container should be impermeable to both.
Dark Glass: Dark-colored (e.g., green or amber) glass is highly effective as it blocks the passage of UV and visible light, thus preventing photo-oxidation. Glass is also impermeable to oxygen.
Stainless Steel: For larger quantities, stainless steel containers (fusti) are ideal as they provide a complete barrier to both light and oxygen.
Plastic: Plastic containers, such as those made from polyethylene (B3416737) (PE) or polyethylene terephthalate (B1205515) (PET), are generally not recommended for long-term storage. They are often permeable to oxygen, which allows for continuous oxidation. Clear plastic offers no protection from light, and even with opaque materials, there is a risk of small molecules migrating from the plastic into the oil.
Tinplate and Coated Paperboard: Tin-plated steel cans and multi-layer coated paperboard containers can offer excellent protection against both light and oxygen, representing viable alternatives to dark glass.
Table 6.4.B: Impact of Storage Conditions on this compound Chemical Stability
| Storage Factor | Primary Chemical Alterations | Key Compounds Affected | Reference |
| Light | Photo-oxidation | Fatty acids, Tocopherols, Carotenoids, Chlorophylls | |
| High Temperature | Accelerated auto-oxidation and hydrolysis | Phenolic compounds, Fatty acids, Hydroperoxides | |
| Air (Oxygen) | Auto-oxidation | Fatty acids, Phenolic compounds, Tocopherols | |
| Packaging Material | Mediates exposure to light and oxygen | All quality-related compounds |
Advanced Analytical Methodologies for Olive Oil Chemical Profiling and Characterization
Chromatographic Techniques
Chromatographic techniques are fundamental in the chemical analysis of olive oil, enabling the separation and quantification of its vast array of chemical constituents. These methods are crucial for quality control, authenticity verification, and profiling the compounds that contribute to its unique sensory and nutritional properties.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds in this compound. bhooc.combhooc.com Its primary application lies in the characterization and quantification of phenolic compounds, which are key contributors to the oil's flavor, stability, and health benefits. bhooc.combhooc.com HPLC with UV detection is frequently employed for creating polyphenolic profiles, which can be used for classification and authentication purposes. mdpi.com For instance, HPLC-UV fingerprinting has been successfully used to discriminate between different olive cultivars and to identify adulteration with other vegetable oils. nih.gov A typical analysis involves a reversed-phase column, such as a C8 or C18, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comnih.gov
Research has demonstrated the utility of HPLC in quantifying specific phenolic compounds. A study analyzing various vegetable oils showed that olive oils are significantly richer in absorbing signals in their HPLC-UV chromatograms compared to sunflower, soy, and corn oils. mdpi.com Another application of HPLC is in the authentication of monovarietal extra virgin olive oils (EVOOs). By analyzing specific segments of the HPLC-UV chromatogram, researchers can discriminate between oils from different olive varieties, such as Arbequina and Picual. nih.gov Furthermore, HPLC coupled with Diode Array Detection (DAD) allows for the identification and quantification of various phenolic subclasses, including phenolic acids, secoiridoids, and flavones. unifi.itresearchgate.net
Table 1: Selected Phenolic Compounds in Extra Virgin this compound Quantified by HPLC-DAD
| Phenolic Subclass | Compound | Concentration Range (mg/L) | Reference |
| Phenolic Acids | Ferulic acid | 0.5 - 2.5 | unifi.it |
| Syringic acid | 0.2 - 1.8 | unifi.it | |
| Caffeic acid | 0.3 - 2.0 | unifi.it | |
| p-Coumaric acid | 0.1 - 1.5 | unifi.it | |
| Secoiridoids | Oleuropein (B1677263) aglycone | 10 - 150 | researchgate.net |
| Deacetoxyoleuropein aglycone | 5 - 80 | researchgate.net | |
| Flavones | Luteolin (B72000) | 0.1 - 3.0 | researchgate.net |
| Apigenin (B1666066) | 0.1 - 2.5 | researchgate.net | |
| Phenolic Alcohols | Tyrosol | 1 - 50 | researchgate.net |
| Hydroxytyrosol (B1673988) | 1 - 60 | researchgate.net |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is an indispensable tool for the analysis of volatile and semi-volatile compounds in this compound. bhooc.com It is particularly effective for determining the fatty acid profile, sterol composition, and the presence of volatile organic compounds (VOCs) that define the oil's aroma and quality. bhooc.combhooc.com The determination of Fatty Acid Methyl Esters (FAMEs) by GC is a common method for quality control and detecting adulteration with cheaper oils. scioninstruments.comscioninstruments.com This involves a transesterification step to convert fatty acids into their more volatile methyl esters. scioninstruments.comscioninstruments.com The International Olive Council (IOC) has established standardized GC methods for analyzing FAMEs to ensure product integrity. bhooc.cominternationaloliveoil.org
GC is also the primary technique for analyzing the sterol fraction of this compound, which is crucial for authenticity testing. mdpi.com The sterol composition, particularly the presence of specific sterols like β-sitosterol, Δ5-avenasterol, campesterol (B1663852), and stigmasterol, can differentiate this compound from other vegetable oils. mdpi.com Adulteration with oils like sunflower, soybean, or rapeseed oil can be detected by identifying marker sterols such as brassicasterol (B190698). researchgate.net Furthermore, GC is used to analyze volatile compounds responsible for the aroma of this compound. bhooc.comencyclopedia.pub Solid-Phase Microextraction (SPME) is a common sample preparation technique for concentrating these volatiles prior to GC analysis. bhooc.comencyclopedia.pub This allows for the identification of key aroma compounds like (E)-2-hexenal, which contributes to the green and bitter notes of high-quality this compound. bhooc.comembrapa.br
Table 2: Key Volatile Compounds in Virgin this compound Identified by SPME-GC
| Compound | Sensory Attribute | Quality Indication | Reference |
| (E)-2-Hexenal | Green apple, cut grass | Freshness, positive attribute | bhooc.com |
| Hexanal | Fresh, green notes | Normal quality spectrum | bhooc.com |
| 1-Penten-3-one | Fruity notes | Desired quality trait | bhooc.com |
| Nonanal | Fatty, citrus | Can indicate oxidation at high levels | |
| Octanal | Fatty, lemon | Can indicate oxidation at high levels |
Ultra-High-Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering improved resolution, speed, and sensitivity in the analysis of this compound components. bhooc.comnih.gov These enhancements are primarily due to the use of columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without sacrificing efficiency. pjkabos.com UHPLC is particularly advantageous for the detailed profiling of phenolic compounds and for detecting adulteration. bhooc.comnih.gov
The increased speed of UHPLC allows for a higher sample throughput, which is beneficial for quality control in the this compound industry. waters.com For instance, a rapid UHPLC method coupled with a charged aerosol detector (CAD) has been developed to analyze triacylglycerol (TAG) patterns for the detection of adulteration. thermofisher.com This approach can detect adulteration with cheaper vegetable oils at levels as low as 5-10%. thermofisher.com Furthermore, UHPLC's superior resolution enables better separation of complex mixtures of isomers, such as the various forms of secoiridoids (e.g., oleacein (B104066) and oleocanthal), which are important for the oil's sensory and health properties. nih.govacs.org The enhanced sensitivity of UHPLC is also crucial for detecting trace levels of contaminants or markers of adulteration. bhooc.com
Coupled Chromatographic-Mass Spectrometry (MS) Techniques
The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of a wide range of compounds in this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry. bhooc.com This technique is extensively used for the analysis of polyphenols, secoiridoids, and other minor components in this compound. researchgate.netresearchgate.net LC coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements, enabling the confident identification of unknown compounds and the elucidation of their elemental composition. researchgate.netnih.gov
LC-MS has been successfully applied to determine the phenolic profiles of extra virgin olive oils from various geographical origins. researchgate.net One study used LC-TOF-MS to determine 13 target polyphenols and, thanks to the full-scan accurate mass data, was able to identify other non-target phenolic compounds like ligstroside aglycon and oleuropein aglycon. researchgate.net Non-targeted LC-HRMS approaches are also emerging as a powerful tool for detecting adulteration, by identifying specific chemical markers that differentiate authentic this compound from fraudulent products. nih.gov For example, this technique can be used to detect the addition of soft refined oils to extra virgin this compound. nih.gov
Table 3: Research Findings on LC-MS and HRMS Applications in this compound Analysis
| Analytical Focus | Key Findings | Technique | Reference |
| Polyphenol Profiling | Identification and quantification of over 40 phenolic compounds in Italian EVOOs. | HPLC-DAD-MS | researchgate.net |
| Adulteration Detection | Differentiation of this compound from cheaper oils based on triacylglycerol profiles. | UPLC-TOF-MS | waters.com |
| Secoiridoid Analysis | Characterization of various isomers and degradation products of oleuropein and ligstroside. | UHPLC-UV-HRMS | acs.org |
| Authenticity Verification | Use of non-targeted metabolomics to identify markers for geographical origin. | LC-HRMS | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in this compound, providing both separation and structural identification. scioninstruments.combhooc.com It is widely used for the analysis of fatty acid methyl esters (FAMEs), sterols, and volatile organic compounds. scioninstruments.com The mass spectrometer provides detailed information about the molecular structure of the separated compounds, allowing for their positive identification by comparing their mass spectra to spectral libraries. bhooc.com
GC-MS is crucial for confirming the authenticity of this compound by analyzing its sterol profile. It can detect adulteration by identifying sterols that are not naturally present in this compound or are present at abnormal levels. researchgate.net Additionally, GC-MS is extensively used for the analysis of volatile compounds that contribute to the aroma of this compound. bhooc.comembrapa.br SPME-GC-MS can identify up to 29 compounds that shape the sensory profile of this compound, providing a detailed chemical fingerprint of its aroma. bhooc.com This technique is also employed for the analysis of pesticide residues in this compound, ensuring its safety and compliance with regulatory limits. nih.govual.es
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful and time-saving analytical tool for the direct detection of target molecules within complex food matrices like this compound. ishs.org This technique involves multiple stages of mass analysis, typically mass selection, fragmentation, and subsequent mass analysis of the fragments. This process provides enhanced selectivity and structural information, making it invaluable for identifying and quantifying specific compounds in this compound.
One of the key applications of MS/MS in this compound analysis is the profiling of the unsaponifiable fraction. A method based on paper spray mass spectrometry allows for rapid molecular profiling of this fraction with minimal sample preparation and solvent consumption. researchgate.net High-resolution mass spectrometry and tandem mass spectrometry experiments are utilized to identify the primary ions detected, enabling the classification of different this compound categories such as extra virgin, virgin, and pomace this compound. researchgate.net
Furthermore, liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has been developed for the comprehensive determination of phenolic compounds, including phenyl alcohols, phenyl acids, secoiridoid derivatives, lignans (B1203133), and flavonoids. researchgate.net This methodology offers low detection and quantification limits, making it highly sensitive for the analysis of these important minor components. researchgate.net The technique has been successfully applied to analyze phenolic compounds in virgin this compound samples within a short analysis time. researchgate.net
MS/MS is also instrumental in ensuring the safety of this compound by detecting contaminants. Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides a sensitive assay for identifying and quantifying harmful polycyclic aromatic hydrocarbons (PAHs). thermofisher.com The use of tandem solid-phase extraction (SPE) coupled with GC-MS/MS allows for the effective separation of PAHs from the abundant triacylglycerides and fatty acids in the oil matrix. thermofisher.com
The table below summarizes the application of tandem mass spectrometry in the analysis of various chemical compounds in this compound.
| Analytical Technique | Target Compounds | Key Findings | Reference |
| Paper Spray MS/MS | Unsaponifiable Fraction (e.g., sterols) | Rapid profiling and classification of this compound categories (extra virgin, virgin, pomace). | researchgate.net |
| LC-MS/MS | Phenolic Compounds (e.g., phenyl alcohols, secoiridoids) | High sensitivity with low detection and quantification limits for detailed phenolic profiling. | researchgate.net |
| GC-MS/MS | Polycyclic Aromatic Hydrocarbons (PAHs) | Sensitive detection and quantification of carcinogenic contaminants for food safety monitoring. | thermofisher.com |
Spectroscopic Techniques
Spectroscopic techniques are non-destructive methods that utilize the interaction of electromagnetic radiation with the molecules in a sample to provide information about its chemical composition and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive technique that leverages the magnetic properties of atomic nuclei to provide detailed structural and quantitative information about the molecules in a sample. bruker.com It has become a reliable and rapid tool for various aspects of this compound analysis, including authentication, quality control, and adulteration detection. nih.govresearchgate.net NMR allows for both targeted and untargeted approaches to determine the metabolomic profile of this compound and quantify its constituents. nih.gov A significant advantage of NMR is the minimal sample preparation required, often involving simple dilution in a deuterated solvent. bruker.com
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used for the analysis of this compound due to its high sensitivity and the abundance of hydrogen atoms in the oil's constituent molecules. mdpi.com A typical ¹H NMR spectrum of this compound can discriminate between different classes of fatty acyls, such as those with zero, one, two, or three double bonds. nih.gov This technique allows for the determination of the fatty acid composition at the class level by analyzing the integral or intensity of specific resonances. nih.govnih.gov
¹H NMR, combined with multivariate statistical analysis, is a powerful tool for characterizing and discriminating olive oils based on their geographical origin and cultivar. mdpi.comnih.gov The metabolic profiles obtained from ¹H NMR spectra can reveal differences in the relative content of polyunsaturated fatty acids (PUFAs) and saturated fatty acids (SFAs), which can be characteristic of specific olive varieties and growing regions. mdpi.com For instance, studies have shown that the signals corresponding to the methylene (B1212753), allylic, and olefinic protons of oleic acid can be used to differentiate between this compound cultivars. mdpi.com
The following table presents typical ¹H NMR chemical shifts for key proton groups in this compound triacylglycerols.
| Proton Group | Chemical Shift (ppm) | Assignment | Reference |
| -CH₃ (Terminal methyl of all fatty acids) | ~0.88 | Saturated, Oleic, Linoleic, Linolenic | nih.gov |
| -(CH₂)n- (Methylene chain) | ~1.26 | Saturated Fatty Acids (SFAs) | mdpi.com |
| -CH₂-CH=CH- (Allylic) | ~2.02 | Oleic, Linoleic, Linolenic | mdpi.com |
| =CH-CH₂-CH= (Bis-allylic) | ~2.74 - 2.78 | Linoleic, Linolenic | mdpi.com |
| -CH=CH- (Olefinic) | ~5.34 - 5.38 | Oleic, Linoleic, Linolenic | mdpi.commdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, while having lower natural abundance and sensitivity compared to ¹H NMR, offers a wider range of chemical shifts, leading to less signal overlap and providing detailed structural information about the carbon backbone of molecules. researchgate.net This technique is particularly useful for analyzing the triacylglycerol fraction of this compound, which constitutes about 98% of the oil matrix. doi.org
¹³C NMR has been successfully employed to differentiate this compound grades, such as extra virgin, this compound, olive pomace oil, and lampante oil. nih.gov By analyzing the resonance intensities of the unsaturated carbons of oleate (B1233923) and linoleate (B1235992) chains at different positions on the glycerol (B35011) backbone, it is possible to classify olive oils into their respective grades. nih.gov Furthermore, ¹³C NMR is a valuable tool for determining the authenticity of this compound and detecting adulteration with other vegetable oils like soybean oil. doi.org It can also be used to quantify specific minor components, such as squalene (B77637), directly in the oil without the need for prior separation steps. mdpi.com
The table below shows the characteristic ¹³C NMR spectral regions for the main carbon groups in this compound.
| Carbon Group | Chemical Shift Range (ppm) | Assignment | Reference |
| Aliphatic Carbons | 10 - 35 | Methyl and methylene groups of fatty acid chains | doi.org |
| Glycerol Carbons | 60 - 72 | Carbons of the glycerol backbone | doi.org |
| Unsaturated Carbons | 124 - 134 | Ethylenic carbons of unsaturated fatty acids | doi.org |
| Ester Carbonyl Carbons | 172 - 174 | Carbonyl carbons of the triacylglycerol esters | mdpi.com |
Multidimensional NMR
While one-dimensional (1D) NMR spectra can provide sufficient information for basic quantification, more complex analyses, such as detailed structure determination in complex mixtures like this compound, often require more sophisticated experiments like multidimensional NMR. acs.org Multidimensional NMR techniques, such as 2D NMR, correlate signals from different nuclei, providing more detailed information about the molecular structure and connectivity. These advanced methods can help to resolve overlapping signals in the 1D spectra and are particularly useful for the unambiguous assignment of resonances and the identification of minor components that might be obscured in simpler experiments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid, non-destructive, and cost-effective analytical technique that measures the interaction of infrared radiation with a sample. tandfonline.comresearchgate.net The resulting IR spectrum provides a molecular fingerprint based on the vibrational transitions of the functional groups present in the molecules. researchgate.net This makes it a valuable tool for the qualitative and quantitative analysis of this compound.
IR spectroscopy, particularly in the mid-infrared (MIR) and near-infrared (NIR) regions, can be used to monitor the oxidative degradation of this compound. tandfonline.com Changes in the IR spectrum, especially in the fingerprint region, can indicate the formation of trans double bonds, which are associated with oxidation. tandfonline.com Furthermore, IR spectroscopy is widely used to detect the adulteration of this compound with cheaper vegetable oils, such as sunflower oil. journal-of-agroalimentary.ro Specific bands in the IR spectrum, related to C-H stretching vibrations of cis-double bonds and carbonyl groups, can serve as reliable indicators for assessing the purity of this compound. journal-of-agroalimentary.romdpi.com Due to the complexity of IR spectra, chemometric methods are often employed to extract meaningful information for qualitative and quantitative analysis. tandfonline.com
The following table lists some characteristic mid-infrared absorption bands for functional groups found in this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Reference |
| ~3011 | C-H stretching | cis-double bond (=C-H) | journal-of-agroalimentary.ro |
| 2800 - 3100 | C-H stretching | Methylene and methyl groups | researchgate.net |
| ~1744 - 1753 | C=O stretching | Carbonyl group of triacylglycerols | journal-of-agroalimentary.romdpi.com |
| 1000 - 1250 | C-O stretching, CH bending | Fingerprint region, various C-O and C-H vibrations | mdpi.com |
| 968 - 986 | C-H out-of-plane bending | trans double bond (=C-H) | tandfonline.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy has emerged as a rapid, non-destructive, and efficient analytical tool for the chemical profiling of this compound. This technique measures the absorption of infrared radiation by the oil's constituent molecules, providing a unique spectral fingerprint that reflects its chemical composition. The interaction of infrared light with the sample allows for the identification of various functional groups, which in turn provides insights into the oil's quality, purity, and authenticity. bhooc.comresearchgate.net
The primary application of FTIR spectroscopy in this compound analysis is the detection of adulteration with cheaper vegetable oils such as sunflower, corn, or palm oil. bhooc.comarpgweb.com Adulteration can be identified by examining specific regions of the infrared spectrum. The "fingerprint region" (1,500–700 cm⁻¹) is particularly crucial as it contains distinct patterns that can reveal the presence of foreign oils. bhooc.com Key spectral markers for adulteration include shifts in the C–H stretching bands (3,003–3,020 cm⁻¹), increased absorbance at 1,163 cm⁻¹, and changes in the band at 966 cm⁻¹, which can indicate thermal oxidation. bhooc.com For instance, a noticeable absorbance shift around 3000 cm⁻¹, corresponding to the C-H stretching vibration of the cis-double bond, has proven to be a reliable indicator of adulteration. arpgweb.com
To enhance the accuracy of adulteration detection, FTIR spectroscopy is often coupled with multivariate analysis techniques like Partial Least Squares (PLS) and Principal Component Regression (PCR). bhooc.comresearchgate.net These statistical methods can quantify the level of adulteration with a high degree of precision. Research has shown that PLS regression models can achieve a correlation of over 99% between the actual and predicted levels of adulteration. bhooc.com Furthermore, studies have demonstrated that FTIR spectroscopy, in combination with multivariate analysis, can successfully distinguish extra virgin olive oils from different geographical origins with a high success rate. nih.gov
The main advantages of using FTIR spectroscopy for this compound analysis are its speed, with results obtainable in under a minute, minimal sample preparation, and the absence of chemical reagents. bhooc.com This makes it a cost-effective and environmentally friendly method for quality control in the this compound industry.
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy is a powerful and versatile analytical technique used for the chemical characterization and quality assessment of this compound. researchgate.netnih.gov This non-destructive method measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically from 780 nm to 2500 nm). The resulting spectrum provides a unique "fingerprint" of the oil's chemical composition, allowing for the rapid determination of various quality parameters and the detection of adulteration. bhooc.com
One of the primary applications of NIR spectroscopy is the assessment of key quality parameters of this compound. It can accurately measure free acidity, peroxide value, and the specific extinction coefficients K232 and K270, which are indicators of oxidation. researchgate.netnih.gov Additionally, NIR spectroscopy is highly effective for determining the fatty acid profile, including total fat, saturated fatty acids, monounsaturated fatty acids, and polyunsaturated fatty acids. researchgate.netnih.gov This makes it a suitable tool for nutritional labeling.
NIR spectroscopy is also widely employed for detecting the adulteration of this compound with cheaper vegetable oils like sunflower, soybean, and hazelnut oil. bhooc.comjfda-online.com By analyzing the unique spectral patterns, even minor differences in the chemical structure of the oil can be identified. bhooc.com The technique focuses on variations in fatty acid profiles, oxidation levels, and triacylglycerol structures to detect foreign oils. bhooc.com Chemometric models, such as Partial Least Squares Discriminant Analysis (PLS-DA), are often used in conjunction with NIR spectroscopy to enhance the accuracy of adulteration detection. bhooc.com
Recent advancements have led to the development of portable and more affordable NIR spectrometers, making this technology more accessible to smaller producers for real-time quality control during production and for verifying the authenticity of products like Extra Virgin this compound (EVOO). mdpi.comspectroscopyonline.com The ability to perform on-site analysis without extensive sample preparation makes NIR spectroscopy a valuable tool for ensuring quality and traceability throughout the this compound supply chain. mdpi.com
Raman Spectroscopy
Raman spectroscopy has become a significant analytical tool for the chemical profiling and characterization of this compound, offering a rapid, non-destructive method for assessing its purity and quality. bhooc.combhooc.com This technique involves illuminating an this compound sample with a laser and analyzing the inelastically scattered light, which provides a unique molecular fingerprint based on the vibrational modes of the constituent molecules. bhooc.com
A primary application of Raman spectroscopy is the detection of adulteration in extra virgin this compound (EVOO) with lower-cost edible oils such as sunflower, corn, soybean, and rapeseed oil. mdpi.comacs.org The technique can identify specific molecular markers that differentiate pure EVOO from adulterated samples. Key indicators of purity include the vibrational bands of unsaturated fatty acids at 1655 cm⁻¹, CH₂ scissoring at 1440 cm⁻¹, and carotenoid patterns at 1525 cm⁻¹ and 1155 cm⁻¹. bhooc.com For instance, the presence of linoleic acid can signal adulteration with oils like sunflower oil. bhooc.com Studies have demonstrated the ability to detect adulterants at levels as low as 5% with high accuracy. bhooc.comacs.orgtandfonline.com
Raman spectroscopy is also utilized to assess the quality of this compound by analyzing its free fatty acid (FFA) content. The intensities of the characteristic vibrational modes of carotenoids at 1525 cm⁻¹ and 1155 cm⁻¹ have been shown to decrease as the FFA content increases, due to the degradation of carotenoids. mdpi.com The relative intensity ratio of the vibrational modes at 1525 cm⁻¹ and 1655 cm⁻¹ exhibits a linear decrease with increasing FFA content, providing a reliable metric for quality analysis. mdpi.com
The development of portable Raman devices has enabled on-site testing, providing near-instant results and making it a valuable tool for quality control throughout the supply chain. bhooc.com These portable spectrometers, often equipped with pattern recognition software, can identify adulterants rapidly. bhooc.com To overcome the challenge of fluorescence interference, which can obscure the Raman signal, techniques such as Surface-Enhanced Raman Spectroscopy (SERS) have been employed, using substrates with gold or silver nanoparticles to amplify the Raman signal. imeko.org
The International Olive Council is considering Raman spectroscopy as an official tool for this compound authentication, highlighting its growing acceptance in the industry. bhooc.com
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive and rapid analytical technique used for the chemical profiling and characterization of this compound. This method involves exciting the molecules in the oil with light of a specific wavelength and measuring the emitted light at a longer wavelength. The resulting fluorescence spectrum provides a unique "fingerprint" of the oil, reflecting its composition of naturally fluorescent compounds. horiba.combhooc.com
A key application of fluorescence spectroscopy is the assessment of this compound quality and the detection of adulteration. horiba.combhooc.com In fresh, extra-virgin this compound, the fluorescence emissions primarily originate from compounds such as phenols, tocopherols (B72186), and chlorophylls (B1240455). horiba.com As the oil degrades through oxidation, new fluorescent products are formed, and the concentration of health-promoting compounds decreases. horiba.com This allows researchers to monitor the deterioration of this compound during storage. horiba.com
The technique is particularly effective in quantifying the total phenolic content, which contributes to the oil's sensory attributes and oxidative stability. horiba.com By coupling front-face fluorescence measurements with chemometric methods, models can be developed to discriminate between olive oils with low and high phenolic content. horiba.com
Fluorescence spectroscopy is also a powerful tool for identifying the adulteration of extra-virgin this compound with refined or other vegetable oils. horiba.comnih.gov The fluorescence spectra of pure extra-virgin this compound show characteristic fingerprints of chlorophyll (B73375) and carotenoids. For example, adulteration with sunflower oil can be detected by observing changes in the spectral features, such as an increase in the intensity of a broad hump corresponding to conjugated hydroperoxides (around 441-489 nm) and a decrease in the intensity of the chlorophyll peak. nih.gov
Recent developments have seen the creation of portable and low-cost fluorescence sensors, which, when combined with machine learning techniques, can reliably distinguish between different quality grades of this compound, such as extra virgin, virgin, and lampante. nih.gov This technology offers a practical solution for on-site quality assessment without the need for sample dilution or complex data pre-processing. nih.gov
The analysis of excitation-emission matrices (EEMs) with multivariate methods like Parallel Factor Analysis (PARAFAC) allows for the simultaneous extraction of information about different fluorescent compounds, providing a comprehensive degradation map of the oil. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a well-established and efficient analytical technique for assessing the quality and purity of this compound. edinburghanalytical.com The method is based on measuring the absorbance of UV and visible light by the oil sample at specific wavelengths. This provides valuable information about the presence of various compounds, including pigments, phenolic compounds, and oxidation products. edinburghanalytical.com
A primary application of UV-Vis spectrophotometry in this compound analysis is the determination of its quality grade, distinguishing between extra virgin, virgin, and lower-quality oils. edinburghanalytical.combhooc.com This is achieved by measuring the absorbance at specific UV wavelengths, namely 232 nm and 270 nm. The absorbance at 232 nm is indicative of the presence of conjugated dienes, which are primary oxidation products. The absorbance at 270 nm is related to the presence of conjugated trienes and carbonyl compounds, which are secondary oxidation products. thermofisher.com The International Olive Council (IOC) has established specific limits for these absorbance values (K232 and K270) to classify olive oils. thermofisher.com
UV-Vis spectrophotometry is also a reliable method for detecting adulteration. edinburghanalytical.combhooc.com Mixing extra virgin this compound with lower-quality oils or other vegetable oils can alter the absorption spectrum. For instance, pure extra virgin this compound typically has an absorbance value below 2.50 at 232 nm; higher values often indicate adulteration. bhooc.com The technique can also be used to analyze pigments like chlorophylls and carotenoids, which contribute to the oil's color and can be indicative of its freshness and quality. bhooc.comthermofisher.com
The methodology for UV-Vis analysis of this compound is straightforward, requiring minimal sample preparation. edinburghanalytical.com Typically, the oil is dissolved in a suitable solvent, such as cyclohexane, and its absorbance is measured using a spectrophotometer. thermofisher.com The simplicity and rapidity of this technique make it an ideal tool for routine quality control in the this compound industry.
Direct Mass Spectrometry Approaches
Flow Injection Analysis-Magnetic Resonance Mass Spectrometry (FIA-MRMS)
Flow Injection Analysis-Magnetic Resonance Mass Spectrometry (FIA-MRMS) is a high-throughput analytical technique that provides rapid and highly accurate chemical profiling of this compound. frontiersin.orgnih.gov This method combines the direct sample introduction of flow injection analysis with the exceptional resolution and mass accuracy of magnetic resonance mass spectrometry (also known as Fourier transform ion cyclotron resonance mass spectrometry, FT-ICR MS). This combination allows for the analysis of complex samples without the need for prior chromatographic separation. technologynetworks.com
In the context of this compound analysis, FIA-MRMS is utilized for metabolic profiling to assess quality and authenticity. frontiersin.orgnih.gov The technique can analyze both the intact oil and its polyphenol fraction in a very short amount of time—typically 2 minutes for the intact oil and 8 minutes for the polyphenols per sample. frontiersin.orgnih.gov This rapid analysis enables the screening of a large number of samples, making it suitable for quality control in the this compound industry.
Research on Greek Extra Virgin Olive Oils (EVOO) has demonstrated the effectiveness of FIA-MRMS in identifying chemical markers related to geographical origin, cultivation practices (e.g., organic vs. conventional), and production procedures. frontiersin.orgnih.gov By analyzing the mass spectra, distinct clusters of metabolites can be revealed that are characteristic of these different parameters. frontiersin.org The high mass accuracy of MRMS allows for the confident identification of a wide range of compounds, including both lipophilic (e.g., triglycerides) and hydrophilic (e.g., biophenols) components in a single analysis. frontiersin.orgnih.gov
Compared to more established methods like liquid chromatography-mass spectrometry (LC-MS), FIA-MRMS has been shown to generate comparable or even improved projection and prediction models for classifying olive oils. frontiersin.orgnih.gov It has successfully identified a greater number of statistically significant compounds and chemical classes as quality and authenticity markers. frontiersin.orgnih.gov This holistic approach, analyzing a broad spectrum of components simultaneously, provides a comprehensive workflow for ensuring the quality and authenticity of this compound. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the geographical origin and authenticity of this compound. spectroscopyonline.com This method measures the natural abundance of stable isotopes of elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O). nih.gov The isotopic composition of this compound is influenced by a variety of factors including the geographical location, climatic conditions, and the photosynthetic pathway of the olive tree. spectroscopyonline.comnih.gov
Olive trees, like approximately 95% of the Earth's plant biomass, utilize the C3 metabolic pathway for carbon fixation, which results in a higher degree of ¹³C depletion compared to C4 plants. spectroscopyonline.com This fundamental biological characteristic, combined with regional environmental factors like water-use efficiency, imparts a unique isotopic signature to the oil. spectroscopyonline.com For instance, studies have shown that ¹³C/¹²C and ¹⁸O/¹⁶O ratios in Italian olive oils tend to increase from northern regions like Trentino to southern regions like Sicily. gustini.fr
IRMS can be applied to the bulk this compound or coupled with gas chromatography (GC-C-IRMS) to analyze the isotopic ratios of individual fatty acids, such as oleic, palmitic, linoleic, and stearic acids. nih.govresearchgate.net This compound-specific analysis enhances the discriminatory power of the method, allowing for more precise geographical classification. spectroscopyonline.comnih.gov By combining bulk isotopic data with fatty acid-specific data, researchers can successfully differentiate between olive oils from different origins, such as EU and non-EU countries. nih.gov
Table 1: Isotopic Ratios in this compound Analysis
| Isotope Ratio | Analytical Technique | Application in this compound Analysis | Key Influencing Factors |
|---|---|---|---|
| ¹³C/¹²C | IRMS, GC-C-IRMS | Geographical origin determination, Adulteration detection | Photosynthetic pathway (C3), Geographical location, Climate |
| ²H/¹H | IRMS, GC-C-IRMS | Geographical origin determination | Latitude, Altitude, Distance from the coast (Climatic factors) |
| ¹⁸O/¹⁶O | IRMS | Geographical origin determination | Isotopic composition of local precipitation and groundwater, Leaf transpiration |
| ⁸⁷Sr/⁸⁶Sr | TIMS | Geographical origin tracing | Local geology and soil composition |
This table summarizes the application of various stable isotope ratios in this compound analysis and the primary factors that influence these ratios.
Ambient Mass Spectrometry
Ambient Mass Spectrometry (AMS) encompasses a group of techniques that allow for the direct analysis of samples in their native state with minimal or no preparation. researchgate.netnih.gov This approach is particularly advantageous for the rapid chemical profiling of complex matrices like this compound. researchgate.net AMS methods combine high sensitivity and selectivity with speed and operational simplicity. nih.gov
Two notable AMS techniques applied to this compound analysis are Low-Temperature Plasma Mass Spectrometry (LTP-MS) and Paper Spray Mass Spectrometry (PS-MS). nih.gov
Low-Temperature Plasma (LTP-MS): This method enables the direct mass analysis of untreated, bulk this compound. It provides a rapid chemical fingerprint of the sample without the need for dilution or extraction. researchgate.netnih.gov
Paper Spray (PS-MS): In this technique, a small volume of the sample is applied to a triangular piece of paper, a solvent is added, and a high voltage is applied to generate ions for mass analysis. PS-MS offers an extended molecular weight range compared to LTP-MS and can enhance the ionization of nonpolar compounds like squalene through the formation of adducts. This feature is useful for discriminating between oils with different degrees of unsaturation. nih.gov
These direct analysis methods are valuable for quality control and authenticity screening, providing real-time chemical profiles that can help identify adulteration or classify oils. researchgate.net
Ion Mobility Mass Spectrometry
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (MS), often preceded by gas (GC) or liquid (LC) chromatography, it provides an additional dimension of separation, enhancing analytical resolution and confidence in compound identification. cncb.ac.cnacs.org This multi-dimensional approach, sometimes referred to as 4D-metabolomics (retention time, ion mobility, mass-to-charge ratio, and intensity), significantly increases metabolic coverage and sensitivity. cncb.ac.cn
IMS has proven valuable for assessing this compound quality and stability. For instance, studies have used headspace-GC-IMS (HS-GC-IMS) to monitor the evolution of volatile organic compounds (VOCs) during storage. nih.gov This research identified specific compounds, such as 2-heptenal and 1-penten-3-one, as accurate markers for the degradation of extra virgin this compound quality over time. nih.govacs.org The technique is recognized for its simplicity, speed, and cost-effectiveness compared to traditional physico-chemical analyses. nih.govacs.org
Furthermore, the integration of trapped ion mobility spectrometry (TIMS) with LC-HRMS (High-Resolution Mass Spectrometry) enhances the ability to resolve complex mixtures. cncb.ac.cnacs.org This is particularly useful in metabolomics for separating isomeric species that cannot be distinguished by chromatography or mass spectrometry alone. acs.org In this compound research, this has been applied to detect adulteration with refined oils at levels as low as 1% and to create comprehensive databases of metabolites with their experimental collisional cross-section (CCS) values, which aids in more reliable compound annotation. cncb.ac.cnacs.org
Table 2: Volatile Markers of EVOO Quality Identified by HS-GC-IMS
| Compound | Role in this compound Quality |
|---|---|
| 1-Penten-3-one | Marker of oxidative degradation |
| 2-Heptenal | Marker of oxidative degradation |
This table lists key volatile compounds identified by Ion Mobility Spectrometry that serve as indicators of extra virgin this compound (EVOO) quality and shelf life.
"Omic" Approaches in this compound Research
"Omic" technologies refer to the comprehensive analysis of a large set of biological molecules in a system. In the context of food science, these approaches provide a holistic view of the chemical composition and its relationship to quality, authenticity, and biological effects. For this compound, the most prominent "omic" approach is metabolomics, which focuses on the complete set of small-molecule metabolites. nih.gov
Metabolomics
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system, such as this compound. nih.gov It has emerged as a critical tool for addressing complex issues regarding virgin this compound's quality, authenticity, and the molecular basis for its health benefits. unito.itugr.es By providing a comprehensive chemical fingerprint, metabolomics offers unparalleled insights into how factors like olive cultivar, environmental conditions, agricultural practices, and processing parameters influence the oil's final chemical composition, including its sensory and nutritional properties. unito.it
The primary analytical platforms used in this compound metabolomics are mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov These techniques, combined with multivariate statistical analysis, can differentiate oils based on geographical origin, detect adulteration, and identify key bioactive compounds. nih.gov
Targeted Metabolomics
Targeted metabolomics focuses on the measurement and quantification of a predefined group of specific metabolites. nih.gov This hypothesis-driven approach is built on existing knowledge of relevant biochemical pathways or markers of interest. nih.gov In this compound research, targeted methods are frequently used to quantify specific classes of compounds known to be important for quality and health effects, such as phenolic compounds (e.g., oleacein, tyrosol), volatile organic compounds responsible for aroma, or fatty acids. nih.govmdpi.com
This approach is valuable for quality control, verifying compliance with standards, and for studies investigating the bioavailability of specific this compound components. nih.gov For example, a targeted analysis might be employed to verify the concentration of polyphenols required to meet the European Food Safety Authority (EFSA) health claim regarding their positive effect on blood lipids. mdpi.com
Untargeted Metabolomics
Untargeted metabolomics aims to analyze as many metabolites as possible in a sample in an unbiased manner. nih.gov This hypothesis-generating approach provides a broad, comprehensive snapshot of the this compound metabolome, making it a powerful tool for discovery. nih.govopenagrar.de It is particularly effective for authenticity studies, such as detecting the adulteration of extra virgin this compound (EVOO) with lower-quality oils like refined this compound or other vegetable oils. cncb.ac.cnopenagrar.de
In a typical untargeted workflow, analytical techniques like ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) are used to generate complex chemical profiles. nih.govfrontiersin.org Statistical methods, such as principal component analysis (PCA), are then applied to these large datasets to identify patterns and discriminate between sample groups. openagrar.de This strategy has been successfully used to identify chemical markers that can distinguish pure EVOO from EVOO adulterated with refined camellia oil, even at levels of 15%. openagrar.de Studies have identified hundreds of features that differ significantly between pure and adulterated oils, leading to the tentative identification of specific marker compounds. openagrar.de
Table 3: Comparison of Targeted and Untargeted Metabolomics in this compound Research
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
|---|---|---|
| Goal | Quantification of specific, known metabolites | Comprehensive profiling to find differences and identify new markers |
| Approach | Hypothesis-driven | Hypothesis-generating / Discovery-oriented |
| Coverage | Narrow (tens to hundreds of compounds) | Broad (hundreds to thousands of features) |
| Data Output | Absolute or relative concentrations of pre-selected metabolites | Large datasets of spectral features requiring statistical analysis |
| Application | Quality control, Health claim validation, Bioavailability studies | Adulteration detection, Geographical/varietal classification, Biomarker discovery |
This table outlines the key differences, goals, and applications of targeted and untargeted metabolomics approaches in the analysis of this compound.
Lipidomics
Lipidomics offers a comprehensive and in-depth analysis of the entire lipid profile of this compound, moving beyond traditional analysis of major fatty acids. This methodology is crucial for understanding the nuanced chemical composition that contributes to this compound's quality, stability, and nutritional properties. Advanced analytical techniques, primarily mass spectrometry (MS) coupled with liquid chromatography (LC), are central to lipidomic studies of this compound.
High-performance liquid chromatography (HPLC) coupled to mass spectrometry has been instrumental in characterizing the polar lipids in this compound, which are present in small quantities but have significant bioactive functions. researchgate.net Through hydrophilic interaction liquid chromatography-electrospray ionization mass spectrometry (HILIC-ESI-MS), researchers have identified several classes of glycerophospholipids. researchgate.net One study on Portuguese commercial olive oils identified five main classes: phosphatidic acid (PA), phosphatidylglycerol (PG), phosphatidylethanolamine (B1630911) (PE), phosphatidylinositol (PI), and phosphatidylcholine (PC), encompassing 29 distinct molecular species. researchgate.net
Further lipidomic approaches have successfully characterized different classes of glycolipids, such as sulphoquinovosyldiaclyglycerols, digalactosyldiacylglycerols, and acylated sterol glucosides, particularly in olive seeds. researchgate.net The primary lipid components of olives are triacylglycerols (TAGs), and their characterization is fundamental to understanding the oil's quality. nih.gov The fatty acid composition of TAGs, especially the content of oleic acid, palmitic acid, linoleic acid, and stearic acid, influences the oil's physical and nutritional properties. nih.govscielo.br
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in this compound lipidomics. nih.gov High-field proton (¹H) NMR spectroscopy allows for the screening of fatty acyl contents without requiring chemical treatment or solvent extraction of the oil. nih.gov This technique can effectively discriminate classes of fatty acyls based on their degree of saturation (e.g., 0, 1, 2, or 3 double bonds). nih.gov
Key Research Findings in this compound Lipidomics:
Polar Lipid Profiling: Studies have revealed that each this compound variety can exhibit a unique polar lipid (PL) fingerprint. researchgate.net For instance, the spectra for phosphatidylcholines (PCs) can differ significantly between samples. researchgate.net
Triacylglycerol (TAG) Characterization: The most abundant TAGs identified across various this compound samples are triolein (B1671897) (OOO), palmitodiolein (POO), and stearodiolein (SOO), which can serve as markers for quality assessment. scielo.br
Minor Lipid Identification: A liquid chromatography with triple quadrupole mass spectrometric detection (LC-ESI-MS/MS) method has been developed for the simultaneous quantification of minor lipids, including free fatty acids (FFAs), monoacylglycerols (MAGs), and triterpenoids. nih.gov
Table 1: Major Lipid Classes Identified in this compound using Lipidomics
| Lipid Class | Sub-classes Identified | Analytical Technique(s) | Reference(s) |
|---|---|---|---|
| Glycerolipids | Triacylglycerols (TAGs), Diacylglycerols (DAGs), Monoacylglycerols (MAGs) | HPLC-MS, GC-MS, ¹H NMR | scielo.br, nih.gov, nih.gov, nih.gov |
| Glycerophospholipids | Phosphatidic acid (PA), Phosphatidylglycerol (PG), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI), Phosphatidylcholine (PC) | HILIC-ESI-MS, ³¹P-NMR | researchgate.net, mdpi.com |
| Glycolipids | Sulphoquinovosyldiaclyglycerols (SQDG), Digalactosyldiacylglycerols (DGDG), Acylated Sterol Glucosides (ASG) | HILIC-ESI-MS/MS | researchgate.net |
| Fatty Acyls | Oleic acid, Palmitic acid, Linoleic acid, Stearic acid, α-Linolenic acid | GC-FID, ¹H NMR | scielo.br, nih.gov, nih.gov |
Transcriptomics
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of this compound, this methodology provides critical insights into the molecular mechanisms and gene expression patterns that govern the development of the olive fruit and the biosynthesis of its oil. mdpi.com By analyzing the transcriptome, researchers can identify key genes involved in fatty acid metabolism, oil accumulation, and the production of other important chemical compounds that define this compound quality. mdpi.comscispace.com
High-throughput sequencing technologies, particularly RNA sequencing (RNA-seq), have revolutionized transcriptomic studies of the olive (Olea europaea L.). frontiersin.org These analyses have been conducted at various stages of fruit development and ripening to create a dynamic picture of gene expression. nih.govnih.gov For example, transcriptomic analysis of the 'Picual' cultivar from flowering to full maturation identified 1,755 genes that were overexpressed during fruit development compared to the flowering stage. nih.gov
Key areas of investigation in olive transcriptomics include:
Fatty Acid Biosynthesis: A primary focus is the identification and expression profiling of genes encoding enzymes crucial for fatty acid synthesis and modification. mdpi.commdpi.com This includes genes for stearoyl-ACP desaturase (SAD), which is involved in oleic acid formation, and fatty acid desaturase (FAD) enzymes like FAD2, which converts oleic acid to linoleic acid. frontiersin.orgmdpi.com Comparative transcriptomics between high-oleic acid and high-linoleic acid cultivars revealed that the expression levels of SAD and FAD2 genes are critical in determining the final oleic/linoleic acid ratio in the oil. frontiersin.org
Oil Accumulation: Transcriptomic studies help elucidate the regulation of triacylglycerol (TAG) synthesis, the main component of this compound. mdpi.com Research has identified differentially expressed genes (DEGs) involved in glycolysis, pyruvate (B1213749) metabolism, and glycerolipid metabolism, which are all pathways that contribute precursors for TAG assembly. scispace.com
Fruit Development: The early stages of olive fruit development, including cell division and expansion, are critical for determining the final fruit size and potential oil yield. nih.govmdpi.com Transcriptome analysis during these phases has revealed the sequential induction of genes related to the cell cycle, cell wall remodeling, and hormone metabolism. nih.govmdpi.com
Table 2: Key Genes in this compound Biosynthesis Identified Through Transcriptomics
| Gene/Enzyme Family | Function | Impact on this compound | Reference(s) |
|---|---|---|---|
| Stearoyl-ACP Desaturase (SAD) | Converts stearic acid (18:0) to oleic acid (18:1) | Key determinant of high monounsaturated fat content | frontiersin.org, mdpi.com |
| Oleate Desaturase (FAD2) | Converts oleic acid (18:1) to linoleic acid (18:2) | Influences the ratio of monounsaturated to polyunsaturated fats | frontiersin.org, mdpi.com, mdpi.com |
| Linoleate Desaturase (FAD3) | Converts linoleic acid (18:2) to α-linolenic acid (18:3) | Affects the content of omega-3 fatty acids | nih.gov, mdpi.com |
| Diacylglycerol Acyltransferase (DGAT) | Catalyzes the final step in triacylglycerol (TAG) synthesis | Crucial for oil accumulation and yield | mdpi.com |
| Long-Chain Acyl-CoA Synthetases (LACS) | Activates free fatty acids for metabolism | Important for both fatty acid synthesis and degradation pathways | mdpi.com |
Comparative analyses between different olive cultivars have been particularly insightful. A study comparing the high-oil-producing 'Koroneiki' cultivar with the large-fruited 'Chondrolia Chalkidikis' identified tissue-specific and differentially expressed genes related to fatty acid metabolism and fruit development, providing a valuable resource for future breeding programs. nih.govresearchgate.net
Oxidomics
Oxidomics in the context of this compound refers to the comprehensive analysis of the molecules involved in and resulting from oxidation processes. The oxidative stability of this compound is a critical quality parameter, as oxidation leads to rancidity, loss of nutritional value, and the formation of off-flavors. nih.govencyclopedia.pub This field investigates the primary and secondary oxidation products to assess the oil's quality and shelf-life. nih.gov
The oxidation of this compound is an undesirable series of chemical reactions that degrade its quality, influenced by factors like oxygen, heat, and light exposure during production and storage. nih.govencyclopedia.pub The process primarily affects the unsaturated fatty acids, which are abundant in this compound. encyclopedia.pub
Key analytical methods used in the oxidomic characterization of this compound include:
Peroxide Value (PV): This is the most common method for measuring primary oxidation products, specifically lipid hydroperoxides. nih.govspartacos.be It quantifies the active oxygen in the oil, with a higher value indicating a greater extent of initial oxidation. spartacos.be
p-Anisidine Value (p-AV): This test measures the secondary oxidation products, particularly aldehydes (like 2-alkenals and 2,4-alkadienals), which are responsible for rancid flavors. nih.gov
Rancimat Method: This method determines the induction time of oxidation, which is a measure of the oil's resistance to oxidation under accelerated conditions (elevated temperature and airflow). nih.gov It provides a good indication of the oil's oxidative stability and potential shelf life.
Recent research has also focused on the role of phenolic compounds in mitigating oxidative stress. nih.gov Studies have shown that olive oils rich in phenols can significantly reduce markers of oxidative stress. nih.gov For example, consumption of high-phenol this compound has been linked to reductions in oxidized low-density lipoprotein (ox-LDL) and malondialdehyde (MDA) levels. nih.gov Another study demonstrated that oleocanthal-rich olive oils can favorably modulate lipid peroxidation, as measured by thiobarbituric acid-reactive substances (TBARS), in patients with type 2 diabetes. nih.govresearchgate.net
Table 3: Common Oxidative Markers and Analytical Methods for this compound
| Oxidative Marker | Type of Product | Analytical Method | Significance | Reference(s) |
|---|---|---|---|---|
| Lipid Hydroperoxides | Primary | Peroxide Value (PV) | Measures initial stages of oxidation | nih.gov, spartacos.be |
| Aldehydes & Ketones | Secondary | p-Anisidine Value (p-AV) | Indicates advanced oxidation and rancidity | nih.gov |
| Malondialdehyde (MDA) | Secondary | Spectrophotometry / HPLC | Marker of lipid peroxidation | nih.gov |
| Thiobarbituric acid-reactive substances (TBARS) | Secondary | Spectrophotometry | General marker of lipid peroxidation | nih.gov, researchgate.net |
| Oxidized LDL (ox-LDL) | Biomarker | Immunoassay | Indicates oxidative damage to lipoproteins | nih.gov |
The synergistic activity of various antioxidant compounds in this compound, including phenolic acids, phenolic alcohols, secoiridoids, lignans, and flavones, contributes to its protective effects against oxidative damage. monogramoliveoil.com
Complementary Analytical Techniques
Beyond the "-omics" technologies, several complementary analytical techniques provide rapid, non-destructive, and often portable methods for assessing this compound's chemical profile and quality.
An electronic nose (e-nose) is a device designed to mimic the human olfactory system, capable of detecting and discriminating complex mixtures of volatile organic compounds (VOCs). mdpi.com In this compound analysis, e-nose systems are used to evaluate the aromatic profile, which is a key determinant of its sensory quality and grade (e.g., extra virgin, virgin, lampante). nih.govacs.org
These systems consist of an array of non-specific gas sensors that respond to VOCs in the headspace of an this compound sample. The resulting pattern of sensor responses creates a unique "aroma fingerprint." mdpi.com Different sensor technologies are employed, including:
Metal Oxide Semiconductor (MOS) sensors: These are commonly used and have been successful in discriminating oils based on geographical origin and quality. mdpi.com
Surface Acoustic Wave (SAW) sensors: These sensors offer very fast response times and high sensitivity. nih.govacs.org
Research has demonstrated the utility of e-nose systems in various applications:
Quality Classification: A model using a SAW sensor array was able to correctly classify 90% of virgin this compound samples, distinguishing consumer-grade oils from lower-quality lampante oil. nih.gov
Geographical Origin: An e-nose with MOS sensors successfully discriminated between olive oils from two adjacent Portuguese regions, achieving a high degree of sensitivity and specificity. mdpi.com
Monitoring Storage: E-nose technology can track the degradation of this compound quality over time by monitoring changes in the volatile profile as rancidity develops. mdpi.com
The data from e-nose sensors are typically analyzed using chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression to classify samples and even quantify the concentration of major volatile classes like aldehydes and alcohols. mdpi.commdpi.com
Similar in concept to the electronic nose, the electronic tongue (e-tongue) is an analytical instrument that utilizes an array of liquid sensors to analyze the taste profile of a sample. It measures non-volatile compounds that contribute to tastes like bitterness and pungency, which are important sensory attributes of high-quality extra virgin this compound. These attributes are primarily due to the presence of phenolic compounds.
While specific research on electronic tongues for this compound is less prevalent than for electronic noses, the technology has been applied to a wide range of food products for quality control, authenticity assessment, and sensory profile characterization. The sensors in an e-tongue respond to different chemical compounds in the liquid phase, generating a unique "taste fingerprint" that can be analyzed using multivariate statistics.
Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. researchgate.net It has emerged as a rapid, non-destructive, and low-cost method for detecting the adulteration of this compound. semanticscholar.orgcigrjournal.org Adulteration, often with cheaper vegetable oils like sunflower, canola, or soy oil, is a significant problem in the this compound industry. researchgate.netdaneshyari.com
The principle behind this technique is that different oils have distinct dielectric properties due to variations in their fatty acid composition and other minor components. When this compound is mixed with another oil, the dielectric spectrum of the mixture changes. researchgate.net
Studies have shown that:
Dielectric spectroscopy can be used to discriminate pure this compound from oils adulterated with various vegetable oils at levels below 5%. researchgate.net
The dielectric constant of this compound increases as the concentration of adulterants like soy or mustard oil increases over a measured frequency range (e.g., 100 Hz to 1 MHz). semanticscholar.org
By combining dielectric measurements with chemometric methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS), it is possible to build robust models that can classify authentic this compound and quantify the concentration of the adulterant. researchgate.netresearchgate.net
This technique shows significant potential for industrial application in the quality control and authentication of this compound. researchgate.net
DNA Analysis for Authentication
DNA-based methodologies offer a highly specific and sensitive approach to this compound authentication, complementing traditional chemical analyses. These methods target the residual DNA present in the oil from the olive fruit, providing a genetic fingerprint to verify its botanical and varietal origin. italianfoodtech.comnih.gov
The process begins with the extraction of trace amounts of DNA from the oil. researchgate.net Despite the challenges posed by the low concentration and potential degradation of DNA in a lipid matrix, modern techniques allow for the recovery of sufficient genetic material for analysis. italianfoodtech.com Once extracted, molecular markers are used to identify unique genetic profiles. Key markers in this compound authentication include:
Simple Sequence Repeats (SSRs) or Microsatellites: These are short, repeated DNA sequences that vary in length between different olive cultivars. SSRs are highly polymorphic and have been extensively used for cultivar identification and traceability. bhooc.comscielo.br Analysis of the allelic profile from DNA extracted from leaves, drupes, and oil has confirmed that traceability is achievable with a limited number of SSR loci. mdpi.com
Single Nucleotide Polymorphisms (SNPs): These are variations at a single base pair in a DNA sequence. SNPs are abundant in the olive genome and serve as effective markers for distinguishing between cultivars and detecting adulteration. italianfoodtech.comresearchgate.net
Various analytical techniques are employed to analyze these markers:
Polymerase Chain Reaction (PCR): PCR is used to amplify the small amounts of extracted DNA, creating enough material for analysis. researchgate.net Techniques like quantitative PCR (qPCR) can not only detect but also quantify the presence of adulterant DNA, with some methods able to identify adulteration levels as low as 2.5% to 5%. researchgate.netscientifiq.aisciopen.com
High-Resolution Melting (HRM) Analysis: This post-PCR method is rapid and sensitive, enabling the identification of genetic variations by analyzing the melting behavior of DNA fragments. italianfoodtech.commdpi.com It can differentiate even very similar cultivars that differ by a single nucleotide. italianfoodtech.com Studies have shown that while SSR-HRM is more efficient at distinguishing monovarietal oils, SNP-HRM is more reliable for discriminating blends. researchgate.net
DNA Barcoding: This technique uses standardized, short genetic markers to identify the species of origin. Specific chloroplast DNA regions like matK, psbA-trnH, and the trnL intron are used as barcodes to detect adulteration with other vegetable oils such as canola, sunflower, soybean, or maize. mdpi.comscielo.br This method has proven effective in detecting adulteration at levels as low as 1-5%. researchgate.netresearchgate.net
Table 1: Comparison of DNA Markers Used in this compound Authentication
| DNA Marker | Description | Primary Application | Key Advantages | References |
|---|---|---|---|---|
| Simple Sequence Repeats (SSRs) / Microsatellites | Short, tandemly repeated DNA sequences. | Cultivar identification, traceability, germplasm characterization. | Highly polymorphic, co-dominant, reproducible. | italianfoodtech.combhooc.comscielo.brresearchgate.net |
| Single Nucleotide Polymorphisms (SNPs) | Variation in a single nucleotide at a specific position in the genome. | Varietal discrimination, adulteration detection, blend analysis. | Abundant, suitable for high-throughput analysis, reliable for blend discrimination. | italianfoodtech.comnih.govresearchgate.netresearchgate.net |
| DNA Barcodes (e.g., matK, psbA-trnH, trnL) | Short, standardized DNA sequences from the plastid genome. | Detection of adulteration with oils from other plant species. | Effective for species-level identification, can detect low levels of contamination. | mdpi.comscielo.brresearchgate.net |
Integration of Chemometric and Bioinformatic Tools
The vast and complex datasets generated from chemical and spectroscopic analyses of this compound require sophisticated data processing methods. Chemometrics and bioinformatics provide the tools to extract meaningful information, enabling classification, authentication, and quality control. researchgate.netmdpi.com
Multivariate Statistical Analysis (e.g., PCA, PLS-DA, OPLS-DA, ANOVA)
Multivariate statistical analysis is essential for interpreting complex chemical data and identifying patterns that can distinguish olive oils based on various factors.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of large datasets. It transforms the original variables into a smaller set of uncorrelated variables called principal components. mdpi.com PCA is widely used to visualize the clustering of this compound samples based on their chemical profiles (e.g., fatty acids, volatile compounds, multi-element composition), helping to differentiate them by cultivar, geographical origin, or quality grade. researchgate.netsciopen.comresearchgate.netnih.gov For instance, PCA has successfully distinguished extra virgin this compound from refined this compound based on multi-element analysis. sciopen.com
Partial Least Squares-Discriminant Analysis (PLS-DA): This supervised classification method is used to build predictive models to distinguish between predefined classes of samples. researchgate.net PLS-DA has been effectively applied to classify olive oils according to their geographical origin using data from techniques like SIFT-MS. istitutonutrizionalecarapelli.it It is also a valuable tool for identifying the most pertinent predictors in complex systems, such as adulterated this compound blends. mdpi.com
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA): OPLS-DA is an evolution of PLS-DA that separates the variation in the data into two parts: one that is predictive and correlated to the class distinction, and one that is orthogonal (uncorrelated). This improves model interpretation and has been successfully used to establish reliable models for identifying the grade of this compound and distinguishing between different varieties based on quality parameters. sciopen.comresearchgate.net
Analysis of Variance (ANOVA): ANOVA is a statistical method used to test for significant differences between the means of two or more groups. In this compound analysis, it is employed to determine if factors like cultivar, geographical origin, or harvesting time have a significant effect on specific chemical parameters, such as fatty acid or phenolic compound concentrations. researchgate.netenicbcmed.eu It is also used in the statistical processing of sensory analysis results. mdpi.com
Machine Learning Algorithms
Machine learning (ML) algorithms are increasingly being applied to analyze this compound data, offering powerful tools for classification and prediction. These algorithms can learn from data to identify patterns and make decisions with minimal human intervention.
Several ML algorithms have been evaluated for their effectiveness in authenticating this compound:
Support Vector Machine (SVM): SVM is a supervised learning algorithm that finds an optimal hyperplane to separate data points into different classes. It has demonstrated high accuracy in detecting the adulteration of this compound with cheaper vegetable oils like cottonseed, soybean, and canola oil, based on their fatty acid profiles. scielo.brresearchgate.netscielo.br
k-Nearest Neighbor (k-NN): This is a simple, non-parametric algorithm that classifies a data point based on the majority class of its 'k' nearest neighbors. It has been used alongside other algorithms to classify adulterated this compound samples. researchgate.netscielo.br
Decision Trees (DT): Decision tree algorithms create a model that predicts the value of a target variable by learning simple decision rules inferred from the data features. They have been utilized for the geographical classification of olive oils. nih.govscielo.br
Neural Networks (NN) and Deep Learning: Artificial neural networks, and more advanced deep learning models like Convolutional Neural Networks (CNN), are being used in combination with analytical techniques such as Low-Field Nuclear Magnetic Resonance (LF-NMR). italianfoodtech.com These models can analyze complex data to distinguish pure extra virgin this compound from adulterated samples with high accuracy. italianfoodtech.com For example, a CNN model applied to LF-NMR data achieved an accuracy of 89.29% in identifying adulteration. italianfoodtech.com
Other Algorithms: A variety of other classification algorithms, including Random Forest, BayesNet, and LogitBoost, have been successfully implemented to determine the geographical origin of olive oils based on a wide range of chemical parameters. nih.gov
Table 2: Application of Machine Learning in this compound Authentication
| Algorithm | Type | Application in this compound Analysis | Reported Accuracy/Performance | References |
|---|---|---|---|---|
| Support Vector Machine (SVM) | Supervised Classification | Detecting adulteration with other vegetable oils. | Achieved accuracy of 94.6% to 98.2% for different oil mixtures. | scielo.brresearchgate.net |
| k-Nearest Neighbor (k-NN) | Supervised Classification | Classification of adulterated this compound. | Used in comparative studies for adulteration detection. | italianfoodtech.comresearchgate.netscielo.br |
| Decision Trees (DT) | Supervised Classification | Geographical classification; adulteration detection. | Applied for geographical origin and adulteration studies. | italianfoodtech.comnih.govscielo.br |
| Convolutional Neural Networks (CNN) | Deep Learning | Identifying adulteration from LF-NMR data. | Achieved 89.29% accuracy. | italianfoodtech.com |
| Random Forest | Ensemble Learning | Determining geographical origin. | Found to be one of the best performing algorithms for geographical authentication. | nih.gov |
Chemical Markers for Olive Oil Authenticity and Traceability
Markers for Adulteration Detection
Adulteration of olive oil, particularly extra virgin this compound (EVOO), with lower-quality edible oils or refined olive oils is a significant concern due to economic motivations. nih.govresearchgate.netsci-hub.box The detection of such fraudulent practices relies on identifying deviations in the expected chemical profile of authentic this compound. nih.gov
Major Component Markers
The major components of this compound are primarily triacylglycerols (TAGs), which constitute about 98% of the oil's weight. scielo.brcabidigitallibrary.org These are esters of glycerol (B35011) with fatty acids. The predominant fatty acids in this compound TAGs are oleic acid (C18:1), linoleic acid (C18:2), palmitic acid (C16:0), and stearic acid (C18:0). nih.govwikipedia.orgoliveoilsource.com Oleic acid is the most abundant, typically ranging from 55% to 83%. wikipedia.orgoliveoilsource.com The specific proportions and positional distribution of these fatty acids within the TAG molecules contribute to characteristic TAG profiles. Common TAGs in this compound include oleic-oleic-oleic (OOO), palmitic-oleic-oleic (POO), oleic-oleic-linoleic (OOL), palmitic-oleic-linoleic (POL), and stearic-oleic-oleic (SOO). nih.govoliveoilsource.commdpi.com While fatty acid composition can vary based on factors like cultivar and environmental conditions, significant deviations from established ranges can indicate adulteration with oils having different fatty acid profiles, such as rapeseed oil or sunflower oil. cabidigitallibrary.orgmdpi.com For instance, rapeseed oil contains brassicasterol (B190698), which is typically absent in this compound, and has different ratios of β-sitosterol and campesterol (B1663852) compared to this compound, making these sterols useful markers for detecting adulteration with rapeseed oil. cabidigitallibrary.org
Minor Component Markers
Minor components, although present in smaller quantities (1-2% of total oil weight), are rich in bioactive compounds and offer a more detailed chemical fingerprint for authenticity assessment. scielo.brtwinwoodcattle.comresearchgate.net These include sterols, triterpene alcohols, phenolic compounds, volatile compounds, and oxidized fatty acid derivatives. researchgate.netnih.govresearchgate.netsci-hub.boxmdpi.comub.edu
Sterols: Sterols, particularly 4-desmethylsterols, are key markers for detecting adulteration with other vegetable oils. cabidigitallibrary.orgmdpi.com Beta-sitosterol is the most abundant sterol in this compound, typically accounting for 75-90% of total sterols. nih.govmdpi.com Other important sterols include Δ5-avenasterol, campesterol, and stigmasterol. nih.govmdpi.com The presence of sterols characteristic of other oils, such as brassicasterol in rapeseed oil or Δ7-stigmasterol in sunflower oil, indicates adulteration. cabidigitallibrary.org The total sterol content and the relative proportions of individual sterols are subject to regulatory limits, and deviations can signal the presence of foreign oils. nih.gov
Triterpene Alcohols: Triterpene alcohols, including 4,4-dimethylsterols and triterpene dialcohols, are also part of the unsaponifiable fraction. nih.govtwinwoodcattle.comencyclopedia.pub Butyrospermol, β-amyrin, cycloartenol, and 24-methylenecycloartanol (B74860) are common triterpene alcohols. nih.govencyclopedia.pub Erythrodiol (B191199) and uvaol (B1682811) are major triterpene dialcohols. nih.govencyclopedia.pub The composition and concentration of these compounds can vary with cultivar and ripeness, but unusual profiles may suggest adulteration, particularly with pomace this compound, which has higher levels of triterpenes due to their concentration in the olive skin. twinwoodcattle.com
Phenolic Compounds: Phenolic compounds are a diverse group of hydrophilic compounds contributing to this compound's antioxidant properties, bitterness, and pungency. scielo.brnih.govmdpi.comresearchgate.netcambridge.org They include phenolic acids (e.g., hydroxybenzoic, p-coumaric, ferulic, gallic, syringic, vanillic, caffeic), phenolic alcohols (hydroxytyrosol, tyrosol), flavonoids (luteolin, apigenin), secoiridoids (oleuropein, ligstroside, and their aglycones), and lignans (B1203133) (pinoresinol, 1-acetoxypinoresinol). scielo.brnih.govmdpi.comcambridge.orgmdpi.com The phenolic profile is influenced by cultivar, ripeness, and processing. scielo.brmdpi.commdpi.com Adulteration with refined oils significantly reduces phenolic content, as these compounds are removed during refining. researchgate.net
Volatile Compounds: Volatile organic compounds (VOCs) are responsible for the aroma and flavor of this compound. scielo.brtofwerk.com They are produced through enzymatic pathways, primarily the lipoxygenase (LOX) pathway, from fatty acids. mdpi.com The VOC profile is highly dependent on cultivar, ripeness, and processing. tofwerk.commdpi.com Analysis of VOCs using techniques like gas chromatography-mass spectrometry (GC-MS) can provide a fingerprint that helps in detecting adulteration, as different oils have distinct volatile profiles. tofwerk.commdpi.com For example, the presence of filbertone (B1242023) (5-methylhept-2-en-4-one) is a marker for hazelnut oil adulteration. chemrxiv.org
Oxidized Fatty Acid Derivatives: Diacylglycerols (DAGs) and monoacylglycerols (MAGs) are partial glycerides present in this compound. sci-hub.boxnih.govoliveoilsource.comencyclopedia.pub The ratio of 1,2-DAGs to 1,3-DAGs can be an indicator of this compound quality and potential adulteration or improper processing, as 1,2-DAGs are converted to the more stable 1,3-DAGs over time or under unfavorable conditions. researchgate.net
Advanced Metabolic Fingerprinting for Adulteration
Metabolic fingerprinting, utilizing advanced analytical techniques coupled with chemometrics, provides a comprehensive approach to detect this compound adulteration. oliveoiltimes.commdpi.comopenagrar.de Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy can analyze a wide range of compounds simultaneously, generating a unique metabolic profile for each oil sample. mdpi.comopenagrar.de By comparing the metabolic fingerprint of a suspect sample to a database of authentic this compound profiles, it is possible to identify anomalies indicative of adulteration, even with oils that have similar basic compositions. mdpi.comopenagrar.de This untargeted approach can reveal the presence of unexpected compounds or unusual concentrations of endogenous markers. mdpi.comopenagrar.de
Chemical Markers for Geographical Origin Attribution
The geographical origin of this compound significantly influences its chemical composition due to variations in climate, soil, altitude, and agricultural practices. wikipedia.orgresearchgate.netpan.olsztyn.pl Identifying chemical markers linked to specific regions allows for the authentication of origin claims. oliveoiltimes.commdpi.comazolifesciences.comresearchgate.netub.edu
Chemical Markers for Cultivar Identification
The genetic variety (cultivar) of the olive tree is a primary factor determining the chemical composition of the resulting this compound. wikipedia.orgresearchgate.netpan.olsztyn.pl Specific chemical markers can be used to identify the cultivar or verify the varietal composition of monovarietal or blended olive oils. oliveoiltimes.commdpi.comacs.orgishs.org
Fatty acid composition, while influenced by environmental factors, also shows cultivar-dependent variations. scielo.br Similarly, the profiles of sterols and triterpene diols can differ significantly among cultivars. mdpi.comencyclopedia.pub Phenolic compounds and volatile compounds exhibit characteristic profiles for different olive varieties, contributing to their unique sensory properties and serving as potential markers for cultivar identification. scielo.brmdpi.comtofwerk.commdpi.com
In addition to chemical compounds, DNA-based markers offer a highly reliable method for cultivar identification and traceability. Techniques utilizing simple sequence repeats (SSRs), single nucleotide polymorphisms (SNPs), amplified fragment length polymorphisms (AFLPs), random amplified polymorphic DNA (RAPD), and quantitative polymerase chain reaction (qPCR) can analyze DNA extracted from this compound to determine the genetic origin of the olives. mdpi.comishs.orgijbiotech.commdpi.comuniba.itoup.comishs.orgresearchgate.net These molecular markers provide a direct link to the olive variety used in production, independent of environmental influences on chemical composition. ishs.orgijbiotech.com
Chemical Markers for Production Process Differentiation
The methods used to process olives into this compound can influence the final chemical composition of the oil. Mechanical extraction methods, characteristic of virgin and extra virgin olive oils, result in a different chemical profile compared to oils obtained through refining processes. nih.govmdpi.com
One key difference lies in the levels of minor components. Refining processes, which often involve high temperatures and chemical treatments, remove many of the volatile compounds, phenolic compounds, and pigments present in virgin olive oils. researchgate.net Therefore, the presence and concentration of these minor components can serve as markers to differentiate between virgin and refined olive oils.
The ratio of diacylglycerols (DAGs) can also be influenced by the production process and the quality of the olives. Oils extracted from healthy, fresh olives using proper mechanical methods tend to have a higher proportion of 1,2-DAGs. researchgate.net Conversely, oils produced from lower-quality olives or subjected to less controlled processing may show a higher ratio of 1,3-DAGs. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Oleic Acid | 445639 |
| Linoleic Acid | 5280445 |
| Palmitic Acid | 985 |
| Stearic Acid | 1114 |
| Beta-Sitosterol | 222284 |
| Campesterol | 173170 |
| Δ5-Avenasterol | 5280554 |
| Stigmasterol | 637270 |
| Brassicasterol | 5280794 |
| Gramisterol | 92121 |
| Obtusifoliol | 183183 |
| Cycloeucalenol | 163178 |
| Citrostadienol | 5280555 |
| Butyrospermol | 183163 |
| β-Amyrin | 73170 |
| Cycloartenol | 92125 |
| 24-Methylenecycloartanol | 163179 |
| Erythrodiol | 10279 |
| Uvaol | 119663 |
| Hydroxytyrosol (B1673988) | 82205 |
| Tyrosol | 439177 |
| Oleuropein (B1677263) | 5280445 |
| Ligstroside | 6433271 |
| Pinoresinol | 10207 |
| 1-Acetoxypinoresinol | 124110 |
| Squalene (B77637) | 638072 |
| Alpha-Tocopherol | 14985 |
| Filbertone (5-methylhept-2-en-4-one) | 11541845 |
| Diacylglycerol (example) | 10477 |
| Monoacylglycerol (example) | 11168 |
Data Table: Major Fatty Acid Composition Ranges in this compound wikipedia.orgoliveoilsource.com
| Fatty Acid | Range (%) |
| Oleic Acid | 55-83 |
| Linoleic Acid | 3.5-21 |
| Palmitic Acid | 7.5-20 |
| Stearic Acid | 0.5-5 |
| Linolenic Acid | 0-1.5 |
Data Table: Common Sterols in this compound and Typical Ranges nih.govmdpi.com
| Sterol | Typical Range (% of total sterols) |
| β-Sitosterol | 75-90 |
| Δ5-Avenasterol | 5-20 |
| Campesterol | 1-4 |
| Stigmasterol | 0.5-2 |
Note: Ranges can vary based on cultivar, geographical origin, and other factors. These tables represent typical values found in authentic this compound.
Q & A
Q. What standardized methodologies are recommended for sensory evaluation of virgin olive oil?
The International Olive Council (IOC) prescribes a panel-based sensory analysis protocol for virgin this compound, involving trained assessors who evaluate attributes like bitterness, pungency, and fruitiness using a 10-cm intensity scale. Key steps include:
- Sample preparation : Serve oil at 28°C in opaque glasses to mask visual cues.
- Calibration : Use reference materials (e.g., hexanal for "green" notes) to align panelists’ perceptions.
- Statistical validation : Apply ANOVA or principal component analysis (PCA) to ensure inter-panel consistency .
Q. How should researchers design experiments to assess this compound’s oxidative stability under varying storage conditions?
A robust experimental framework includes:
- Controlled variables : Temperature (e.g., 20°C vs. 40°C), light exposure, and container type (dark glass vs. stainless steel).
- Metrics : Measure peroxide value, UV absorbance (K270, K232), and phenolic content at intervals (e.g., 0, 30, 60 days).
- Replication : Use triplicate samples to account for batch variability. Reference the IOC’s stability guidelines for validation .
Q. What statistical methods are appropriate for analyzing correlations between this compound consumption and health outcomes?
Proportional-hazards regression (Cox models) is widely used in epidemiological studies to adjust for confounders like age, BMI, and physical activity. For example, Trichopoulou et al. (2003) linked a two-point increase in Mediterranean-diet adherence (including this compound) to a 25% reduction in mortality risk (HR=0.75, 95% CI: 0.64–0.87) . Always validate assumptions (e.g., proportional hazards) with Schoenfeld residuals.
Advanced Research Questions
Q. How can contradictory findings in this compound’s health benefits be resolved through meta-analytical approaches?
- Data harmonization : Standardize variables (e.g., define "high this compound intake" as >40 mL/day).
- Subgroup analysis : Stratify by population (e.g., Mediterranean vs. non-Mediterranean cohorts) or study design (RCTs vs. observational).
- Bias adjustment : Use Egger’s regression to assess publication bias. A 2023 meta-analysis resolved contradictions by demonstrating that cardiovascular benefits are significant only in cohorts with baseline low polyphenol intake .
Q. What advanced chemometric techniques improve the traceability of this compound geographical origin?
- FTIR spectroscopy + PCA : Identifies spectral fingerprints correlated with regional soil composition.
- Machine learning : Train random forest models on fatty acid profiles (e.g., oleic acid %), achieving >90% accuracy in discriminating Italian vs. Spanish oils. Validate with k-fold cross-validation .
Q. How can researchers optimize this compound extraction parameters to maximize phenolic content without compromising yield?
A response surface methodology (RSM) approach is recommended:
- Variables : Malaxation time (20–40 min), temperature (25–30°C), and hammer mill speed.
- Optimization : A 2021 study found that 28°C and 35 min malaxation increased hydroxytyrosol by 18% while maintaining yield (±2%). Confirmation runs and Pareto charts are critical for validating interactions .
Methodological Challenges & Solutions
Q. How should researchers address batch variability in this compound compositional studies?
- Sampling protocol : Collect ≥5 subsamples per batch from different parts of the storage container.
- Data normalization : Express phenolic compounds as mg/kg of oleuropein equivalents to account for seasonal variability.
- QC measures : Include internal standards (e.g., syringic acid) in HPLC analyses .
Q. What frameworks are effective for integrating multi-omics data (e.g., lipidomics, metabolomics) in this compound research?
- Network analysis : Map lipid pathways using tools like Cytoscape, highlighting nodes (e.g., triacylglycerols) perturbed by processing.
- Multi-block PLS : Correlate sensory data with volatile organic compounds (VOCs) like hexanal. A 2022 study linked VOC clusters to “fruity” intensity (R²=0.89) .
Data Reporting Standards
| Parameter | Recommended Method | Reference |
|---|---|---|
| Phenolic compounds | HPLC-DAD (λ=280 nm) | |
| Oxidative stability | Rancimat (100°C, airflow 20 L/hr) | |
| Fatty acid composition | GC-FID (SP-2560 column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
